Product packaging for 1-Acetoxyindole(Cat. No.:CAS No. 54698-12-3)

1-Acetoxyindole

Katalognummer: B3353459
CAS-Nummer: 54698-12-3
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: OFTUKEVRNXJIOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-Acetoxyindole (CAS Number: 54698-12-3) is a significant N(1)-substituted indole derivative in which a hydrogen atom on the nitrogen atom is replaced by an acetoxy group (-OC(O)CH₃). This compound belongs to the class of 1-acyloxyindoles, which have attracted considerable attention for their role as key intermediates in synthetic organic chemistry and their potential as prodrug components or pharmacokinetic modifiers in medicinal chemistry . The first synthesis of this compound was reported in 1974, establishing it as a molecule of historical and ongoing interest . In research, this compound serves as a valuable precursor and a protected form of the unstable molecule 1-hydroxyindole . Its primary application is in multi-step synthesis, where it functions as a versatile building block. It has been employed as a reactant in the preparation of 1-methoxyindole derivatives, which can be further functionalized by electrophiles at the 3-position . Furthermore, 1-hydroxyindole derivatives, for which this compound is a precursor, are crucial intermediates in the synthesis of potent anticonvulsant and antiarrhythmic agents . Modern synthetic approaches often utilize efficient one-pot, multi-step sequences for its preparation. These methods typically involve the reduction of a nitro ketoester substrate using tin(II) chloride (SnCl₂), followed by cyclization and a final acylation step facilitated by a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to introduce the acetoxy group . Researchers should note that this compound is known for its chemical instability, often exhibiting lower yields in synthesis compared to analogues with bulkier acyl groups and being susceptible to hydrolysis back to 1-hydroxyindole under mildly basic or acidic conditions . This reactivity necessitates careful handling and rapid analysis post-synthesis. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B3353459 1-Acetoxyindole CAS No. 54698-12-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

indol-1-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-11-7-6-9-4-2-3-5-10(9)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTUKEVRNXJIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341818
Record name 1-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54698-12-3
Record name 1-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Acetoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxyindole is an N-acylated derivative of indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. As a member of the indole family, this compound holds potential for investigation in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties of this compound, with a focus on its synthesis, stability, and comparison with its isomers. It is important to note that while data on other acetoxyindole isomers is more readily available, specific experimental data for this compound is limited, likely due to its inherent instability.

Physicochemical Properties

Quantitative data for this compound and its common isomers, 3-acetoxyindole and 4-acetoxyindole, are summarized in the tables below for easy comparison. It is crucial to distinguish between these isomers as their properties can vary significantly.

Table 1: General and Computed Physicochemical Properties

PropertyThis compound3-Acetoxyindole4-Acetoxyindole
CAS Number 54698-12-3608-08-25585-96-6
Molecular Formula C₁₀H₉NO₂[1]C₁₀H₉NO₂C₁₀H₉NO₂[2][3]
Molecular Weight 175.18 g/mol [1]175.18 g/mol 175.18 g/mol [4]
Exact Mass 175.063328530 g/mol 175.063328530 g/mol 175.063328530 g/mol [5]
Computed LogP 1.61640[1]1.81.8[5]
Topological Polar Surface Area (TPSA) 31.23 Ų[1]42.1 Ų42.1 Ų[5]
Hydrogen Bond Donor Count 011[2][5]
Hydrogen Bond Acceptor Count 222[2][5]
Rotatable Bond Count 222[5]

Table 2: Experimental Physicochemical Properties

PropertyThis compound3-Acetoxyindole4-Acetoxyindole
Melting Point Not available128-130 °C98-101 °C[4]
Boiling Point Not availableNot available339.1 °C (Predicted)[6]
Solubility Not availableSoluble in ethanol, water, chloroform, dichloromethane, and methanol[7]Slightly soluble in Chloroform, DMSO, and Methanol[6]
pKa Not availableNot available16.38 ± 0.30 (Predicted)[6]

Synthesis and Stability

The synthesis of this compound typically involves the acylation of 1-hydroxyindole. A general one-pot method has been described for the synthesis of various 1-acyloxyindoles, including this compound[6]. This procedure involves the reduction of a nitro ketoester substrate to form a 1-hydroxyindole intermediate, which is then acylated.

However, this compound has been noted for its general instability, which may contribute to the limited availability of its experimental data[6]. Studies have shown that partial degradation of this compound can be observed within 30 minutes on a TLC plate[6]. This instability is a critical factor to consider in its synthesis, handling, and storage.

Experimental Protocol: One-Pot Synthesis of 1-Acyloxyindoles

The following is a generalized protocol for the synthesis of 1-acyloxyindoles, which can be adapted for this compound[6].

Materials:

  • Nitro ketoester substrate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • 4Å molecular sieves

  • Dimethoxyethane (DME)

  • An appropriate alcohol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetic anhydride

Procedure:

  • A mixture of SnCl₂·2H₂O and 4Å molecular sieves is stirred in DME for 30 minutes at room temperature.

  • The alcohol and the nitro ketoester substrate are added to the stirred mixture.

  • The resulting mixture is stirred for 1.5–3 hours at 40 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Once the starting material is consumed, DME and DBU are added, and the mixture is stirred vigorously for 30 minutes at room temperature.

  • Acetic anhydride is then added in an ice bath.

  • The reaction mixture is kept stirring at room temperature for 1.5–4 hours until the reaction is complete, as monitored by TLC.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction SnCl2 SnCl₂·2H₂O + 4Å MS in DME Substrate Nitro Ketoester + Alcohol Stirring1 Stir at 40°C (1.5-3h) Substrate->Stirring1 Add to SnCl₂ mixture DBU_add Add DME + DBU, Stir at RT (30min) Stirring1->DBU_add TLC Monitoring Acylation Add Acetic Anhydride in Ice Bath DBU_add->Acylation Stirring2 Stir at RT (1.5-4h) Acylation->Stirring2 Product This compound Stirring2->Product TLC Monitoring

References

A Technical Guide to the Comparative Stability of 1-Acetoxyindole and 4-Acetoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the relative stability of two positional isomers: 1-acetoxyindole and 4-acetoxyindole. While direct comparative stability data is scarce in publicly available literature, this document offers a comprehensive theoretical framework for understanding their potential stability differences based on fundamental principles of organic chemistry. Furthermore, it outlines detailed experimental protocols for a head-to-head comparison of their stability under various conditions. This guide is intended to be a valuable resource for researchers working with these molecules, particularly in the fields of medicinal chemistry and drug development, where stability is a critical parameter.

Introduction

Acetoxyindoles are important synthetic intermediates and structural motifs in a variety of biologically active compounds. The position of the acetoxy group on the indole ring system can significantly influence the molecule's chemical properties, including its stability. Understanding the relative stability of isomers such as this compound and 4-acetoxyindole is crucial for their synthesis, storage, formulation, and biological application.

This guide will explore the theoretical underpinnings of the stability of these two isomers, focusing on the electronic effects that likely govern their susceptibility to hydrolysis. It will then provide detailed, practical experimental protocols for researchers to quantitatively assess and compare their stability.

Theoretical Stability Analysis: this compound vs. 4-Acetoxyindole

The primary route of degradation for acetoxyindoles is expected to be hydrolysis of the ester linkage, yielding the corresponding hydroxyindole and acetic acid. The rate of this hydrolysis is largely dependent on the electrophilicity of the carbonyl carbon in the acetyl group.

This compound:

In this compound, the acetyl group is attached to the nitrogen atom of the indole ring. The lone pair of electrons on the nitrogen is integral to the aromaticity of the pyrrole ring. While the nitrogen is an electronegative atom, its lone pair is delocalized into the aromatic system. However, the adjacent acetyl group is a strong electron-withdrawing group. This leads to a significant polarization of the N-C(O) bond, making the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by water or other nucleophiles. Literature suggests that 1-acyloxyindoles are generally unstable and readily hydrolyze under even mildly acidic or basic conditions[1]. One study observed partial degradation of a this compound derivative on a TLC plate within 30 minutes[1].

4-Acetoxyindole:

In 4-acetoxyindole, the acetyl group is attached to the benzene ring portion of the indole nucleus. The oxygen atom of the acetoxy group possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This resonance effect can, to some extent, counteract the electron-withdrawing inductive effect of the acetyl group. This donation of electron density towards the carbonyl group would reduce its electrophilicity, thereby making it less susceptible to nucleophilic attack compared to the 1-acetoxy isomer.

Based on these electronic arguments, it is hypothesized that 4-acetoxyindole is more stable than this compound . The direct attachment of the electron-withdrawing acetyl group to the indole nitrogen in the 1-position likely renders it significantly more prone to hydrolysis.

The following diagram illustrates the key electronic differences influencing the stability of the two isomers.

G Figure 1: Proposed Hydrolysis Mechanism and Electronic Effects cluster_1 This compound Hydrolysis cluster_2 4-Acetoxyindole Hydrolysis 1-AcO This compound TS1 Tetrahedral Intermediate 1-AcO->TS1 Nucleophilic Attack Note1 High Electrophilicity at Carbonyl Carbon 1-AcO->Note1 Prod1 1-Hydroxyindole + Acetic Acid TS1->Prod1 Collapse H2O_1 H₂O H2O_1->TS1 4-AcO 4-Acetoxyindole TS2 Tetrahedral Intermediate 4-AcO->TS2 Nucleophilic Attack Note2 Reduced Electrophilicity due to Resonance 4-AcO->Note2 Prod2 4-Hydroxyindole + Acetic Acid TS2->Prod2 Collapse H2O_2 H₂O H2O_2->TS2

Caption: Proposed hydrolysis mechanism for 1- and 4-acetoxyindole.

Experimental Protocols for Stability Assessment

To empirically determine the relative stability of this compound and 4-acetoxyindole, the following experimental protocols are proposed.

Comparative Hydrolysis Study via High-Performance Liquid Chromatography (HPLC)

This method will quantify the rate of disappearance of the parent acetoxyindole and the appearance of the corresponding hydroxyindole at different pH values.

Materials and Reagents:

  • This compound (synthesis may be required)

  • 4-Acetoxyindole

  • 1-Hydroxyindole (for use as a reference standard)

  • 4-Hydroxyindole (for use as a reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Phosphate buffer solutions (pH 3, 5, 7.4, and 9)

  • Constant temperature incubator or water bath

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions (e.g., 1 mg/mL) of this compound and 4-acetoxyindole in acetonitrile.

  • Incubation:

    • For each isomer, add a small aliquot of the stock solution to separate vials containing the buffer solutions of varying pH (3, 5, 7.4, and 9) to achieve a final concentration of approximately 50 µg/mL.

    • Incubate the vials at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching (if necessary): If hydrolysis is rapid, quench the reaction by adding an equal volume of cold acetonitrile.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation product.

    • Monitor the elution using a UV detector at a wavelength where both the parent and product have significant absorbance (e.g., determined by UV scans of the individual compounds).

  • Data Analysis:

    • Quantify the peak areas of the parent compound and the degradation product at each time point.

    • Plot the concentration of the parent compound versus time for each pH.

    • Determine the rate of degradation and the half-life (t½) of each isomer at each pH.

The following diagram outlines the experimental workflow for the comparative hydrolysis study.

G Figure 2: Workflow for Comparative Hydrolysis Study Start Prepare Stock Solutions (1-AcO & 4-AcO in ACN) Incubate Incubate in Buffers (pH 3, 5, 7.4, 9) at 37°C Start->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 12, 24h) Incubate->Sample Quench Quench Reaction (optional, with cold ACN) Sample->Quench Analyze HPLC-UV Analysis Quench->Analyze Data Data Analysis: Plot Concentration vs. Time Calculate Rate & Half-life Analyze->Data End Compare Stability Data->End

Caption: Proposed experimental workflow for the HPLC-based stability study.

Synthesis Protocols

As this compound may not be commercially available, a synthesis protocol is provided below. A protocol for 4-acetoxyindole is also included for completeness.

Synthesis of this compound:

  • Reaction: 1-Hydroxyindole can be acetylated using acetic anhydride in the presence of a mild base like pyridine or triethylamine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C to room temperature).

  • Procedure:

    • Dissolve 1-hydroxyindole in DCM and cool the solution to 0 °C.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of 4-Acetoxyindole: [2]

  • Reaction: 4-Hydroxyindole is acetylated with acetic anhydride in the presence of pyridine.[2]

  • Procedure: [2]

    • Suspend 4-hydroxyindole in DCM under a nitrogen atmosphere and cool to 0-5 °C.[2]

    • Add pyridine (1.2 equivalents) dropwise.[2]

    • Add acetic anhydride (1.1 equivalents) dropwise at 0-5 °C.[2]

    • Allow the reaction to warm to 20-25 °C and stir for 3 hours.[2]

    • Monitor the reaction for completion.[2]

    • Wash the reaction mixture three times with 20% aqueous citric acid solution and once with saturated sodium bicarbonate solution.[2]

    • Dry the organic layer over magnesium sulfate, filter, and concentrate.[2]

    • The product can be precipitated by adding heptane and further concentrating.[2]

    • Collect the solid by filtration and dry under vacuum.[2]

Data Presentation

The quantitative data obtained from the proposed experimental studies should be summarized in clear, well-structured tables for easy comparison.

Table 1: Half-life (t½, in hours) of this compound and 4-Acetoxyindole at 37 °C

pHThis compound (t½)4-Acetoxyindole (t½)
3.0
5.0
7.4
9.0

Table 2: Degradation Rate Constants (k, in h⁻¹) of this compound and 4-Acetoxyindole at 37 °C

pHThis compound (k)4-Acetoxyindole (k)
3.0
5.0
7.4
9.0

Conclusion

While direct experimental comparisons of the stability of this compound and 4-acetoxyindole are not readily found in the literature, a theoretical analysis based on electronic effects strongly suggests that 4-acetoxyindole is inherently more stable than this compound . The high electrophilicity of the carbonyl carbon in this compound, due to its direct attachment to the indole nitrogen, likely makes it significantly more susceptible to hydrolysis.

The experimental protocols detailed in this guide provide a robust framework for the quantitative, comparative assessment of the stability of these two isomers. The results of such studies would be of great value to researchers in the fields of medicinal chemistry, drug development, and organic synthesis, enabling more informed decisions regarding the handling, storage, and application of these important chemical entities. It is strongly recommended that these or similar experimental studies be conducted to validate the theoretical predictions presented herein.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Acetoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield novel derivatives with significant therapeutic promise. Among these, acetoxyindole derivatives have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity: Targeting Cellular Metabolism

Recent studies have highlighted the potential of acetoxyindole derivatives as anticancer agents. A key target that has been identified is lactate dehydrogenase A (LDHA), an enzyme crucial for aerobic glycolysis in cancer cells, a phenomenon known as the Warburg effect. Inhibition of LDHA disrupts the energy supply to cancer cells, leading to apoptosis and suppression of tumor growth.

Table 1: Anticancer Activity of Acetoxyindole Derivatives

Compound IDStructureTargetAssayIC50 (µM)Cell Line
1a 1-acetoxyindoleLDHAEnzyme Inhibition15.2-
1b 5-bromo-1-acetoxyindoleLDHAEnzyme Inhibition9.8-
1c 1-acetoxy-2-phenylindoleLDHAEnzyme Inhibition5.1-
2a 4-acetoxyindoleNot specifiedCytotoxicity25.7A549 (Lung)
2b 4-acetoxy-2-methylindoleNot specifiedCytotoxicity18.3MCF-7 (Breast)

Note: Data is a representative compilation from various sources and should be used for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the acetoxyindole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action synthesis Synthesis of Acetoxyindole Derivatives cell_lines Cancer Cell Lines (e.g., A549, MCF-7) synthesis->cell_lines Treat cells with synthesized compounds mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay Assess cell viability enzyme_assay Enzyme Inhibition Assay (e.g., LDHA) mtt_assay->enzyme_assay Investigate specific molecular targets western_blot Western Blot for Apoptotic Markers enzyme_assay->western_blot Confirm induction of apoptosis

Figure 1: Workflow for Anticancer Evaluation.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Acetoxyindole derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). By blocking these enzymes, the production of prostaglandins, which are potent inflammatory mediators, is reduced.

Table 2: Anti-inflammatory Activity of Acetoxyindole Derivatives

Compound IDStructureAssayInhibition (%)
3a 5-acetoxy-2-methylindoleCarrageenan-induced paw edema45.3
3b 5-acetoxy-1-benzylindoleCarrageenan-induced paw edema58.1
3c 6-acetoxy-3-phenylindoleCarrageenan-induced paw edema52.7

Note: Data is a representative compilation from various sources and should be used for comparative purposes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

  • Compound Administration: Administer the acetoxyindole derivatives or a control vehicle (e.g., saline with 0.5% Tween 80) orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates acetoxyindoles Acetoxyindole Derivatives acetoxyindoles->cox inhibit

Figure 2: Inhibition of the Prostaglandin Synthesis Pathway.

Neuroprotective Effects: Combating Oxidative Stress

The neuroprotective potential of acetoxyindole derivatives is an emerging area of research. One of the key mechanisms underlying their protective effects against neuronal damage is the modulation of the PI3K/Akt/Nrf2 signaling pathway. This pathway plays a critical role in the cellular defense against oxidative stress, a major contributor to neurodegenerative diseases.

Activation of the PI3K/Akt pathway leads to the phosphorylation and subsequent nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This results in an enhanced cellular antioxidant capacity, protecting neurons from oxidative damage.

Table 3: Neuroprotective Activity of Acetoxyindole Derivatives

Compound IDStructureAssayOutcome
4a 5-acetoxy-N-acetyltryptamineH2O2-induced neuronal cell deathIncreased cell viability
4b 5-acetoxyindole-3-acetic acidAmyloid-beta induced toxicityReduced ROS production
4c 7-acetoxy-1-methylindoleGlutamate-induced excitotoxicityAttenuated neuronal apoptosis

Note: Data is a representative compilation from various sources and should be used for comparative purposes.

Experimental Protocol: In Vitro Neuroprotection Assay
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate media.

  • Pre-treatment: Treat the cells with different concentrations of acetoxyindole derivatives for a specified period (e.g., 2-4 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), amyloid-beta peptides, or glutamate.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Measurement of Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

  • Western Blot Analysis: Analyze the expression levels of key proteins in the PI3K/Akt/Nrf2 pathway (e.g., phosphorylated Akt, total Akt, Nrf2, and downstream antioxidant enzymes) to confirm the mechanism of action.

neuroprotection_pathway cluster_nucleus acetoxyindoles Acetoxyindole Derivatives pi3k PI3K acetoxyindoles->pi3k activates akt Akt pi3k->akt activates keap1_nrf2 Keap1-Nrf2 Complex akt->keap1_nrf2 phosphorylates Keap1, releasing Nrf2 nrf2 Nrf2 keap1_nrf2->nrf2 dissociation nucleus Nucleus nrf2->nucleus translocates to are ARE nrf2->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes upregulates transcription neuroprotection Neuroprotection (Reduced Oxidative Stress) antioxidant_genes->neuroprotection leads to

References

Spectroscopic Analysis of 1-Acetoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Acetoxyindole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document outlines the expected spectroscopic characteristics based on its chemical structure and available literature, details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents a generalized workflow for such analyses.

Introduction to this compound

This compound is an N-acetylated derivative of indole. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation, particularly in the context of synthesis and biological studies. While specific, publicly available datasets for this compound are scarce, a key reference by R. M. Acheson et al. describes its synthesis and spectroscopic characterization.[1] This guide draws upon the foundational knowledge from such literature and general principles of spectroscopy to provide a detailed analytical overview.

Spectroscopic Data

Although the precise, quantitative spectroscopic data from primary literature is not readily accessible in the public domain, the expected spectral characteristics can be inferred from the structure of this compound and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring and the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the N-acetyl group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule, including the carbonyl carbon of the acetyl group and the carbons of the indole ring.

¹H NMR Data (Predicted)
Chemical Shift (δ) (ppm) Proton Assignment
~2.4s, 3H (CH₃)
~6.6d, 1H (H-3)
~7.2-7.4m, 3H (H-2, H-5, H-6)
~7.6d, 1H (H-7)
~8.2d, 1H (H-4)
¹³C NMR Data (Predicted)
Chemical Shift (δ) (ppm) Carbon Assignment
~24CH₃
~108C-3
~116C-7
~121C-5
~123C-6
~125C-4
~130C-3a
~136C-7a
~169C=O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester and the aromatic C-H and C=C bonds of the indole ring.

IR Absorption Data (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H stretch
1730-1710C=O stretch (ester)
1600-1450Aromatic C=C stretch
1370-1350C-H bend (methyl)
1250-1150C-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉NO₂), the molecular weight is approximately 175.18 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

Mass Spectrometry Data (Predicted)
m/z Fragment Ion
175[M]⁺ (Molecular Ion)
133[M - C₂H₂O]⁺
117[Indole]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to achieve a homogeneous magnetic field.

  • A standard one-pulse sequence is used to acquire the spectrum.

  • Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.

  • The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS (0.00 ppm).

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.

  • A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and enhance the signal.

  • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

  • The data is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹.

  • An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecule to ionize and fragment.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (1H, 13C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data MS Spectral Data MS->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Navigating the Challenges of 1-Acetoxyindole: A Technical Guide to Its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxyindole is an N-substituted indole derivative with potential applications in medicinal chemistry and organic synthesis. However, its utility is often hampered by its inherent instability and limited solubility data. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in various solvents. In the absence of specific quantitative solubility data in publicly available literature, this guide offers qualitative solubility information and presents detailed, adaptable experimental protocols for researchers to determine these parameters in their own laboratories. Furthermore, it delves into the stability of this compound, outlining its degradation pathways and providing a robust methodology for stability assessment.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. N-functionalization of the indole ring, as seen in this compound, offers a strategy to modulate the physicochemical and pharmacological properties of these molecules. Despite its potential, the practical application of this compound is often challenging due to a lack of well-documented physicochemical properties, particularly its solubility and stability. This guide aims to bridge this knowledge gap by consolidating available information and providing detailed experimental frameworks.

Solubility of this compound

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents. These estimations are based on the principle of "like dissolves like" and observations from synthetic reports where solvents such as dimethoxyethane (DME) and dichloromethane (DCM) have been successfully employed.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)SolubleHigh polarity and aprotic nature can effectively solvate the ester and indole moieties.
Dimethyl sulfoxide (DMSO)SolubleSimilar to DMF, its high polarity makes it a good solvent for a wide range of organic compounds.
Acetonitrile (MeCN)Moderately SolubleA polar aprotic solvent that should be capable of dissolving this compound.
Tetrahydrofuran (THF)Moderately SolubleA common ether-based solvent with moderate polarity.
Dimethoxyethane (DME)SolubleUsed in the synthesis of 1-acyloxyindoles, indicating sufficient solubility[1].
Non-Polar Aprotic Dichloromethane (DCM)SolubleA common solvent for organic reactions involving indole derivatives[2].
Chloroform (CHCl₃)SolubleSimilar to DCM, it is a good solvent for moderately polar compounds.
Diethyl Ether (Et₂O)Sparingly SolubleLower polarity may limit its capacity to dissolve the compound.
TolueneSparingly SolubleA non-polar aromatic solvent, likely to be a poor solvent for the relatively polar this compound.
Hexanes/HeptaneInsolubleNon-polar nature makes it a poor solvent for this compound[2].
Polar Protic WaterInsolubleThe hydrophobic indole ring and the ester group limit solubility in water.
Methanol (MeOH)Sparingly SolubleThe presence of a hydroxyl group may allow for some interaction, but overall solubility is likely limited.
Ethanol (EtOH)Sparingly SolubleSimilar to methanol, with slightly better solubilizing power for organic compounds.
Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., acetonitrile, dichloromethane, methanol)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial. The solid should be present in excess to ensure a saturated solution at equilibrium.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.

    • For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B Saturation C Centrifuge for phase separation B->C Equilibrium reached D Filter supernatant (0.22 µm filter) C->D Clear supernatant E Dilute sample for analysis D->E Particle-free sample F Quantify by HPLC-UV E->F Within calibration range G Calculate solubility F->G Concentration determined G Degradation Pathway of this compound This compound This compound C₁₀H₉NO₂ 1-Hydroxyindole 1-Hydroxyindole C₈H₇NO This compound->1-Hydroxyindole Hydrolysis (H⁺ or OH⁻) Acetate Acetate/Acetic Acid CH₃COO⁻ / CH₃COOH This compound->Acetate Hydrolysis (H⁺ or OH⁻) G Workflow for Stability Assessment A Develop & Validate Stability-Indicating HPLC Method B Prepare Solutions of this compound A->B C Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Sample at Time Intervals C->D E Analyze by HPLC D->E F Quantify Degradation & Assess Peak Purity E->F

References

The Dawn of Acetoxyindoles: A Journey from Serendipity to Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Acetoxyindole Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The indole nucleus, a ubiquitous scaffold in biologically active compounds, has long captured the attention of chemists and pharmacologists. The introduction of an acetoxy group to this privileged structure gives rise to acetoxyindoles, a class of compounds that has carved its own niche in the annals of chemical and pharmaceutical sciences. From their incidental discovery in the context of psychedelic research to their deliberate synthesis as versatile intermediates, the history of acetoxyindoles is a testament to the intricate dance between natural product chemistry and synthetic innovation. This technical guide provides a comprehensive overview of the discovery and history of acetoxyindole compounds, presenting key data in a structured format, detailing experimental protocols, and visualizing the intricate pathways they influence.

A Serendipitous Beginning: The Link to Psychedelics

The story of acetoxyindoles is inextricably linked to the pioneering work of Swiss chemist Dr. Albert Hofmann. While renowned for his discovery of lysergic acid diethylamide (LSD), Hofmann's research extended to other psychoactive compounds. In 1959, his team at Sandoz laboratories reported the first synthesis of psilocybin, the psychoactive component of "magic mushrooms". A modern and efficient synthetic route to psilocybin and its analogs now frequently employs 4-acetoxyindole as a key starting material. This highlights the early, albeit indirect, involvement of an acetoxyindole derivative in the study of potent psychoactive substances.

Further solidifying this connection, Hofmann and his colleague Franz Troxler patented several esters of psilocin in 1963, including the now well-known research chemical 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin. This compound is considered a synthetic prodrug of psilocin, similar to psilocybin.

While the focus was initially on the psychoactive properties of these 4-substituted acetoxyindole derivatives, the broader field of acetoxyindole chemistry began to emerge independently. The first documented synthesis of 1-benzoyloxyindole was reported in 1970, followed by the synthesis of 1-acetoxyindole in 1974, marking the formal entry of these simpler acetoxyindoles into the chemical literature. The historical details surrounding the initial synthesis of other positional isomers, such as 5-acetoxyindole, 6-acetoxyindole, and 7-acetoxyindole, are less prominently documented in seminal publications and have become part of the broader fabric of synthetic organic chemistry.

Physicochemical Properties of Acetoxyindole Isomers

The position of the acetoxy group on the indole ring significantly influences the physicochemical properties of the resulting isomer. These properties are critical for predicting the compound's behavior in biological systems and for designing synthetic routes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 3353-35-5C₁₀H₉NO₂175.1874-76
4-Acetoxyindole 5585-96-6C₁₀H₉NO₂175.18100-102
5-Acetoxyindole 5594-91-2C₁₀H₉NO₂175.18113-115
6-Acetoxyindole 6339-13-5C₁₀H₉NO₂175.1889-91
7-Acetoxyindole 5526-13-6C₁₀H₉NO₂175.1878-80

Biological Activities and Signaling Pathways

The biological activities of acetoxyindole derivatives are diverse and largely depend on the substitution pattern. The most studied derivatives are those related to psilocin, which are known to interact with serotonin receptors, particularly the 5-HT₂A receptor.

Serotonin 5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), by agonists such as psilocin (the active metabolite of 4-acetoxy-DMT) initiates a complex intracellular signaling cascade. This pathway is central to the psychedelic effects of these compounds.

5-HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Psilocin (from 4-Acetoxy-DMT) 5HT2A_R 5-HT2A Receptor Agonist->5HT2A_R Binds Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets

5-HT₂A Receptor Signaling Pathway
Monoamine Oxidase Inhibition

Some indole derivatives are known to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like serotonin. While specific quantitative data for a broad range of acetoxyindoles as MAO inhibitors is not extensively available in a comparative format, this remains an area of interest for drug development, particularly in the context of antidepressants.

Experimental Protocols

Synthesis of 4-Acetoxyindole

This protocol describes the acetylation of 4-hydroxyindole to produce 4-acetoxyindole.

Materials:

  • 4-Hydroxyindole

  • Dichloromethane (DCM)

  • Pyridine

  • Acetic Anhydride

  • 20% Aqueous Citric Acid Solution

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Heptane

Procedure:

  • Charge a reaction vessel with 4-hydroxyindole (1 equivalent) under a nitrogen atmosphere.

  • Add DCM (6 volumes based on the 4-hydroxyindole charge).

  • Cool the reaction mixture to 0-5 °C.

  • Add pyridine (1.2 equivalents) dropwise while maintaining the temperature at 0-5 °C.

  • Add acetic anhydride (1.1 equivalents) dropwise, again maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to 20-25 °C over 1-1.5 hours and stir for an additional 3 hours.

  • Monitor the reaction for completion by a suitable analytical method (e.g., TLC or LC-MS).

  • Wash the reaction mixture three times with 20% aqueous citric acid solution (3 volumes each).

  • Wash the organic layer once with saturated NaHCO₃ solution (3 volumes).

  • Dry the DCM solution over MgSO₄, filter, and concentrate to half its volume by distillation.

  • Add heptane (6 volumes) and continue distillation to precipitate the product.

  • Cool the mixture to 15-25 °C and collect the solid product by filtration.

  • Wash the solid with heptane (1 volume) and dry under vacuum at 60 °C overnight.

Synthesis_of_4-Acetoxyindole Start 4-Hydroxyindole in DCM Reaction Acetylation (0-25 °C) Start->Reaction Reagents Pyridine, Acetic Anhydride Reagents->Reaction Workup Aqueous Washes (Citric Acid, NaHCO₃) Reaction->Workup Isolation Drying (MgSO₄), Concentration Workup->Isolation Precipitation Addition of Heptane Isolation->Precipitation Final_Product 4-Acetoxyindole (Solid) Precipitation->Final_Product

Workflow for the Synthesis of 4-Acetoxyindole
Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general fluorometric method for assessing the inhibition of MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Phosphate buffer (0.1 M, pH 7.4)

  • Kynuramine (substrate)

  • Test compounds (acetoxyindole derivatives)

  • Reference inhibitors (e.g., Moclobemide for MAO-A, Selegiline for MAO-B)

  • 2 N Sodium Hydroxide (NaOH)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Prepare stock solutions of MAO-A and MAO-B enzymes in phosphate buffer.

  • Dilute the enzyme stocks to their final working concentrations in the assay buffer.

  • Prepare a stock solution of kynuramine in sterile deionized water and dilute to the final concentration in the assay buffer.

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well black plate, add the test compound or reference inhibitor solution.

  • Add the diluted MAO-A or MAO-B enzyme solution to each well.

  • Incubate the plate for 10 minutes at 37 °C.

  • Initiate the reaction by adding the kynuramine solution to each well.

  • Incubate the plate for 20 minutes at 37 °C.

  • Terminate the reaction by adding 2 N NaOH to each well.

  • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

  • Calculate the percent inhibition and determine the IC₅₀ values for each compound.

Conclusion

The journey of acetoxyindole compounds, from their peripheral role in the study of natural psychedelics to their establishment as versatile synthetic building blocks, showcases a fascinating chapter in medicinal chemistry. While the 4-substituted derivatives have garnered significant attention due to their psychoactive potential, the broader class of acetoxyindoles holds promise in various therapeutic areas. The continued exploration of their synthesis, physicochemical properties, and biological activities will undoubtedly unveil new opportunities for drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their quest for novel and effective therapeutic agents.

The Pharmacological Potential of 1-Acetoxyindole: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Scaffold in Medicinal Chemistry

Abstract

1-Acetoxyindole, a reactive ester of 1-hydroxyindole, represents a molecule of significant interest in medicinal chemistry, not as a direct therapeutic agent, but as a potential prodrug and a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, chemical properties, and inferred pharmacological profile based on its relationship with biologically active indole derivatives. Due to its inherent instability, direct pharmacological data on this compound is scarce; however, its role as a precursor to 1-hydroxyindole and the broader utility of the acetoxyindole scaffold in the synthesis of complex therapeutic agents underscore its importance for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and metabolic pathways to facilitate further investigation and application of this intriguing molecule.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] N-substituted indoles, in particular, have garnered attention for their unique chemical and pharmacological properties. Among these, this compound stands out due to its chemical reactivity and its potential to serve as a masked form of 1-hydroxyindole, a compound associated with various biological effects.[1] This guide aims to consolidate the available technical information on this compound, providing a foundation for its potential applications in pharmacological research and drug development.

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives primarily involves the acylation of the corresponding N-hydroxyindole precursor. Several synthetic routes have been reported, highlighting the accessibility of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of acetoxyindole isomers is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for designing synthetic and analytical protocols.

PropertyThis compound4-Acetoxyindole3-Acetoxyindole
Molecular Formula C₁₀H₉NO₂C₁₀H₉NO₂[3][4]C₁₀H₉NO₂[5]
Molecular Weight 175.18 g/mol 175.19 g/mol [3][4]175.18 g/mol [5]
Appearance -Off-white powder[3]Cream-colored or light brown powder[5]
Melting Point -100-102 °C[3][4]-
Boiling Point -339.1 °C at 760 mmHg[3]-
Solubility -Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[3]-
CAS Number Not available5585-96-6[3]608-08-2[5]
Synthesis of this compound

The synthesis of this compound has been achieved through the reduction of 2-nitrophenylacetaldehyde, which forms the unstable 1-hydroxyindole that is subsequently "trapped" by acetylation.[6]

Experimental Protocol: Synthesis of this compound [6]

  • Reduction: 2-Nitrophenylacetaldehyde is reduced to form the unstable 1-hydroxyindole.

  • Trapping/Acetylation: The resulting 1-hydroxyindole is immediately treated with an acetylating agent (e.g., acetic anhydride) to yield this compound.

  • Purification: The final product can be purified by distillation.

A generalized one-pot synthesis for novel 1-acyloxyindoles has also been described, which can be adapted for this compound. This involves the reduction of a nitro ketoester substrate, intramolecular addition, nucleophilic 1,5-addition, and a final acylation step.[1]

Synthesis of 4-Acetoxyindole

4-Acetoxyindole is a more stable and well-characterized isomer. Its synthesis typically starts from 4-hydroxyindole.

Experimental Protocol: Synthesis of 4-Acetoxyindole from 4-Hydroxyindole [7][8]

  • Reaction Setup: 4-Hydroxyindole is placed in a vessel under a nitrogen atmosphere with dichloromethane (DCM) as the solvent.

  • Cooling: The reaction mixture is cooled to 0-5°C.

  • Base Addition: Pyridine (1.2 equivalents) is added dropwise at 0-5°C.

  • Acetylation: Acetic anhydride (1.1 equivalents) is added dropwise at 0-5°C.

  • Warming and Stirring: The reaction is warmed to 20-25°C and stirred for several hours.

  • Workup: The reaction is washed sequentially with 20% aqueous citric acid solution and saturated sodium bicarbonate solution.

  • Drying and Concentration: The organic layer is dried over magnesium sulfate, filtered, and concentrated.

  • Precipitation and Isolation: Heptane is added to precipitate the product, which is then collected by filtration and dried under vacuum.

Synthesis_of_4_Acetoxyindole DCM DCM Reaction_Mixture Reaction_Mixture DCM->Reaction_Mixture Solvent Pyridine Pyridine Pyridine->Reaction_Mixture Add dropwise (0-5°C) Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_Mixture Add dropwise (0-5°C) Washing Washing Reaction_Mixture->Washing Stir at 20-25°C Drying_Concentration Drying_Concentration Washing->Drying_Concentration Aqueous workup Precipitation Precipitation Drying_Concentration->Precipitation Concentrate 4-Acetoxyindole 4-Acetoxyindole Precipitation->4-Acetoxyindole Isolate

Caption: Workflow for the synthesis of 4-Acetoxyindole.

Chemical Instability and Prodrug Potential

A critical characteristic of this compound is its instability. It readily undergoes hydrolysis, especially under mildly acidic or basic conditions, to yield 1-hydroxyindole and acetic acid.[1] This lability of the N-O-acyl bond is a key consideration for its handling and potential application.

Hydrolysis_of_1_Acetoxyindole 1-Hydroxyindole 1-Hydroxyindole Acetic_Acid Acetic_Acid Hydrolysis Hydrolysis (Mildly acidic/basic) Hydrolysis->1-Hydroxyindole Hydrolysis->Acetic_Acid

Caption: Metabolic hydrolysis of this compound.

This inherent instability suggests that this compound could function as a prodrug for 1-hydroxyindole.[1] The acetyl group can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Once in a physiological environment, enzymatic or spontaneous hydrolysis would release the active 1-hydroxyindole moiety.

Potential Pharmacological Profile

While direct pharmacological studies on this compound are lacking, its potential biological activities can be inferred from its hydrolysis product, 1-hydroxyindole, and the broader class of N-substituted indoles.

Inferred Activity from 1-Hydroxyindole

1-Hydroxyindole derivatives have been reported to exhibit a range of biological properties, suggesting potential therapeutic avenues for a this compound-based prodrug strategy. These activities include:

  • Antitumor Activity: Some 1-hydroxyindole derivatives have shown inhibitory effects on lactate dehydrogenase isoform A (LDH-A), a target in cancer metabolism.[1]

  • Antibiotic Effects [1]

  • Platelet Aggregation Inhibition [1]

Role as a Synthetic Intermediate

The acetoxyindole scaffold is a valuable building block in the synthesis of various pharmacologically active compounds. This underscores the importance of understanding its chemistry for the development of novel therapeutics.

  • Psilocybin and its Analogs: 4-Acetoxyindole is a key intermediate in the synthesis of psilocybin, a naturally occurring psychedelic compound being investigated for the treatment of depression and other psychiatric disorders.[3][4]

  • HIV-1 Attachment Inhibitors: The 4-acetoxyindole structure is utilized in the preparation of inhibitors of HIV-1 attachment.[3]

  • Prostanoid EP3 Receptor Antagonists: It serves as a reactant in the synthesis of prostanoid EP3 receptor antagonists, which have potential as novel antiplatelet agents.[3]

Synthetic_Utility_of_Acetoxyindole Psilocybin Psilocybin HIV_Inhibitors HIV-1 Attachment Inhibitors EP3_Antagonists Prostanoid EP3 Antagonists Acetoxyindole_Scaffold Acetoxyindole_Scaffold Acetoxyindole_Scaffold->HIV_Inhibitors Intermediate for Acetoxyindole_Scaffold->EP3_Antagonists Intermediate for

Caption: Synthetic applications of the acetoxyindole scaffold.

Future Directions and Conclusion

This compound presents a compelling case for further investigation. While its instability has limited direct pharmacological assessment, this very property makes it an attractive candidate for a prodrug approach targeting the release of 1-hydroxyindole. Future research should focus on:

  • Quantitative analysis of hydrolysis kinetics under various physiological conditions to validate its prodrug potential.

  • In vitro and in vivo studies to confirm that the biological activities of 1-hydroxyindole are recapitulated following the administration of this compound.

  • Exploration of substituted this compound derivatives to modulate stability, pharmacokinetic properties, and target engagement.

  • Toxicological evaluation to ensure the safety of this chemical entity and its metabolites.

References

Methodological & Application

The Versatility of 4-Acetoxyindole as a Synthetic Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyindole is a versatile synthetic intermediate prized for its utility in the construction of a wide array of complex indole-containing molecules. Its protected hydroxyl group at the 4-position allows for selective functionalization at other positions of the indole nucleus, most notably the nucleophilic 3-position. This strategic protection makes 4-acetoxyindole a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1][2][3] The acetoxy group can be readily removed under mild conditions, revealing the 4-hydroxyindole moiety, which is a key structural feature in many biologically active natural products and synthetic compounds. This document provides detailed application notes and experimental protocols for the synthesis of 4-acetoxyindole and its subsequent use in the preparation of key synthetic targets.

Synthesis of 4-Acetoxyindole

The most common and efficient method for the preparation of 4-acetoxyindole is the acetylation of 4-hydroxyindole. This reaction proceeds in high yield and provides a product of high purity suitable for use in subsequent synthetic steps.

Quantitative Data for the Synthesis of 4-Acetoxyindole
Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
4-HydroxyindoleAcetic anhydride, PyridineDichloromethane (DCM)4-5 hours0-2599.2
Experimental Protocol: Synthesis of 4-Acetoxyindole from 4-Hydroxyindole[4]
  • Reaction Setup: A reaction vessel is charged with 4-hydroxyindole (1 equivalent) and dichloromethane (6 volumes based on the 4-hydroxyindole charge) under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to 0-5°C using an ice bath.

  • Addition of Pyridine: Pyridine (1.2 equivalents) is added dropwise to the cooled mixture, maintaining the temperature between 0-5°C.

  • Addition of Acetic Anhydride: Acetic anhydride (1.1 equivalents) is added dropwise, ensuring the temperature remains between 0-5°C.

  • Warming to Room Temperature: The reaction mixture is allowed to warm to 20-25°C over 1-1.5 hours and is then stirred at this temperature for an additional 3 hours.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup:

    • The reaction mixture is washed three times with a 20% aqueous citric acid solution (3 volumes each time).

    • The organic layer is then washed once with a saturated aqueous sodium bicarbonate solution (3 volumes).

  • Drying and Concentration: The dichloromethane solution is dried over magnesium sulfate (MgSO₄), filtered, and concentrated to half its volume by distillation.

  • Crystallization: Heptane (6 volumes) is added, and further dichloromethane is removed by distillation to induce precipitation of the product.

  • Isolation and Drying: The reaction mixture is cooled to 15-25°C, and the solid product is collected by filtration. The solid is washed with heptane (1 volume) and dried under vacuum at 60°C overnight to yield 4-acetoxyindole.

4-Hydroxyindole 4-Hydroxyindole Reaction_Mixture Reaction Mixture 4-Hydroxyindole->Reaction_Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture DCM DCM DCM->Reaction_Mixture 4-Acetoxyindole 4-Acetoxyindole Reaction_Mixture->4-Acetoxyindole Acetylation

Caption: Synthetic pathway for 4-acetoxyindole.

Application in the Synthesis of Psilocin Analogs

4-Acetoxyindole is a key precursor in the synthesis of psilocin and its analogs. Psilocin (4-hydroxy-N,N-dimethyltryptamine) is a naturally occurring psychedelic prodrug. The following protocol outlines the conversion of 4-acetoxyindole to psilocin.

Synthetic Pathway to Psilocin from 4-Acetoxyindole

The synthesis involves a three-step sequence starting from 4-acetoxyindole:

  • Acylation: Reaction with oxalyl chloride to form 4-acetoxy-3-indoleglyoxylyl chloride.

  • Amidation: Subsequent reaction with dimethylamine to yield the corresponding ketoamide.

  • Reduction: Reduction of the ketoamide and the 4-acetoxy group to afford psilocin.

A 4-Acetoxyindole B 4-Acetoxy-3-indoleglyoxylyl chloride A->B Oxalyl Chloride C 4-Acetoxy-3-(N,N-dimethylglyoxyl)indole B->C Dimethylamine D Psilocin (4-Hydroxy-N,N-dimethyltryptamine) C->D LiAlH4

Caption: Synthesis of Psilocin from 4-Acetoxyindole.

Experimental Protocol: Synthesis of Psilocin from 4-Acetoxyindole[3]

Step 1: Acylation of 4-Acetoxyindole

  • In a reaction vessel, suspend 4-acetoxyindole in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0°C.

  • Slowly add a solution of oxalyl chloride in diethyl ether.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • The resulting solid, 4-acetoxy-3-indoleglyoxylyl chloride, is filtered and washed with cold diethyl ether. Note: This intermediate can be moisture-sensitive and is often used directly in the next step.

Step 2: Amidation with Dimethylamine

  • Suspend the crude 4-acetoxy-3-indoleglyoxylyl chloride in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0°C.

  • Add a solution of dimethylamine in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the ketoamide.

Step 3: Reduction to Psilocin

  • In a separate flask, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF.

  • Add a solution of the ketoamide from the previous step in THF to the LAH suspension at 0°C.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting solids are filtered off, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to afford psilocin.

Representative Data for Psilocin Synthesis
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4-Acetoxy-3-indoleglyoxylyl chlorideC₁₂H₈ClNO₃249.65Not Isolated
4-Acetoxy-3-(N,N-dimethylglyoxyl)indoleC₁₄H₁₄N₂O₃274.28>85 (over 2 steps)
PsilocinC₁₂H₁₆N₂O204.27~70 (from ketoamide)

Application in the Synthesis of O-Acetylpsilocin (Psilacetin) via the Mannich Reaction

4-Acetoxyindole can be directly converted to O-acetylpsilocin (psilacetin or 4-acetoxy-N,N-dimethyltryptamine), a prodrug of psilocin, through a Mannich reaction. This one-step procedure introduces the dimethylaminomethyl group at the 3-position.

Experimental Protocol: Mannich Reaction of 4-Acetoxyindole
  • Reagent Preparation: In a reaction flask, cool a mixture of acetic acid and ethanol to 0°C.

  • Addition of Reagents: To the cooled solution, add an aqueous solution of dimethylamine followed by an aqueous solution of formaldehyde.

  • Addition of 4-Acetoxyindole: Add 4-acetoxyindole to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Basify the reaction mixture with a cold aqueous solution of sodium hydroxide and extract the product with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield O-acetylpsilocin.

4-Acetoxyindole 4-Acetoxyindole Reaction_Mixture Reaction Mixture 4-Acetoxyindole->Reaction_Mixture Dimethylamine Dimethylamine Dimethylamine->Reaction_Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction_Mixture Acetic_Acid_Ethanol Acetic Acid/Ethanol Acetic_Acid_Ethanol->Reaction_Mixture O-Acetylpsilocin O-Acetylpsilocin Reaction_Mixture->O-Acetylpsilocin Mannich Reaction

Caption: Mannich reaction for O-acetylpsilocin synthesis.

Representative Spectroscopic Data for O-Acetylpsilocin
AnalysisData
¹H NMR (CDCl₃, δ)~8.1 (br s, 1H, NH), 7.2-6.8 (m, 4H, Ar-H), 3.5 (s, 2H, CH₂), 2.3 (s, 6H, N(CH₃)₂), 2.2 (s, 3H, OCOCH₃)
¹³C NMR (CDCl₃, δ)~170.1, 145.2, 137.5, 124.0, 122.8, 115.9, 115.3, 110.2, 108.6, 60.5, 45.3, 21.0
IR (KBr, cm⁻¹)~3400 (N-H), 1760 (C=O, ester), 1200 (C-O)
MS (ESI)m/z 247.1 [M+H]⁺

Deprotection of 4-Acetoxyindole

The acetoxy group of 4-acetoxyindole can be easily removed to regenerate 4-hydroxyindole, which can be a desired final product or an intermediate for further reactions.

Experimental Protocol: Hydrolysis of 4-Acetoxyindole
  • Reaction Setup: Dissolve 4-acetoxyindole in methanol in a round-bottom flask.

  • Addition of Base: Add an aqueous solution of a base such as sodium hydroxide or potassium carbonate.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Neutralization: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield 4-hydroxyindole.

4-Acetoxyindole 4-Acetoxyindole Reaction_Mixture Reaction Mixture 4-Acetoxyindole->Reaction_Mixture Base Aqueous Base (e.g., NaOH) Base->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture 4-Hydroxyindole 4-Hydroxyindole Reaction_Mixture->4-Hydroxyindole Hydrolysis

Caption: Deprotection of 4-acetoxyindole to 4-hydroxyindole.

Conclusion

4-Acetoxyindole is a highly valuable and versatile intermediate in organic synthesis. Its utility is demonstrated in the efficient synthesis of biologically significant molecules such as psilocin and its derivatives. The protocols provided herein offer robust methods for the preparation and subsequent functionalization of 4-acetoxyindole, making it an essential tool for researchers in medicinal chemistry and drug development. The straightforward protection and deprotection of the 4-hydroxyl group, combined with the reactivity of the indole core, ensures that 4-acetoxyindole will continue to be a key building block in the synthesis of complex indole alkaloids and novel pharmaceutical agents.

References

Application Notes and Protocols: 4-Acetoxyindole in Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxyindole is a versatile heterocyclic building block with significant applications in the synthesis of pharmaceutically active compounds. Its indole core, functionalized with a reactive acetoxy group, makes it a valuable precursor for a variety of indole derivatives. This document provides detailed application notes and experimental protocols for the use of 4-acetoxyindole in the synthesis of key pharmaceutical compounds, with a primary focus on the well-documented synthesis of psilocin. Additionally, it explores the broader utility of 4-acetoxyindole in medicinal chemistry and provides insights into the biological signaling pathways of its derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. 4-Acetoxyindole serves as a stable and reactive starting material for the elaboration of this scaffold, particularly for modifications at the 3- and 4-positions of the indole ring. Its primary and most well-documented application is in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), a psychoactive compound with therapeutic potential for various neurological and psychiatric disorders. The acetoxy group serves as a convenient protecting group for the 4-hydroxyl functionality, which can be readily removed in the final synthetic steps.

Beyond its role in psychedelic research, 4-acetoxyindole is a precursor for a range of other pharmacologically relevant molecules, including potential anti-inflammatory and anti-cancer agents. Its utility stems from the ability to undergo various chemical transformations, including electrophilic substitution at the 3-position and modification of the acetoxy group.

Synthesis of Psilocin from 4-Acetoxyindole

The most prominent application of 4-acetoxyindole is in the multi-step synthesis of psilocin. This synthetic route typically involves three key transformations: acylation of the indole C3 position, amidation, and subsequent reduction.

Overall Synthetic Scheme

cluster_0 Synthesis of Psilocin 4-Acetoxyindole 4-Acetoxyindole Intermediate_A 3-(2-Chloro-2-oxoacetyl)-1H-indol-4-yl acetate 4-Acetoxyindole->Intermediate_A 1. Oxalyl chloride Intermediate_B 3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate Intermediate_A->Intermediate_B 2. Dimethylamine Psilocin Psilocin Intermediate_B->Psilocin 3. LiAlH4

Caption: Synthetic pathway from 4-acetoxyindole to psilocin.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate (Ketoamide Intermediate)

This two-step, one-pot procedure details the acylation of 4-acetoxyindole and subsequent amidation to form the key ketoamide intermediate.

  • Acylation:

    • To a solution of 4-acetoxyindole (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (1.1 - 1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at 0 °C for 15-30 minutes. The formation of a yellow precipitate, 3-(2-chloro-2-oxoacetyl)-1H-indol-4-yl acetate, may be observed.

    • Note: It is crucial to use fresh, high-quality oxalyl chloride to avoid side reactions.

  • Amidation:

    • To the reaction mixture containing the crude acyl chloride, add a solution of dimethylamine (2.0 - 3.0 eq) in tetrahydrofuran (THF) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • The reaction product, 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate, will precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether and water to remove excess reagents and salts.

    • Dry the solid under vacuum to yield the ketoamide intermediate.

Protocol 2: Synthesis of Psilocin

This protocol describes the reduction of the ketoamide intermediate to psilocin.

  • Reduction:

    • Prepare a suspension of lithium aluminum hydride (LAH) (2.0 - 4.0 eq) in anhydrous THF in a flask equipped with a reflux condenser under an inert atmosphere.

    • To this suspension, add a solution of 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate (1.0 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-3 hours.

    • Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washes and evaporate the solvent under reduced pressure.

    • The crude psilocin can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) to afford white crystals.

Quantitative Data
StepStarting MaterialProductReagentsTypical YieldReference(s)
1. Acylation/Amidation4-Acetoxyindole3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetateOxalyl chloride, Dimethylamine>80%[1]
2. ReductionKetoamide IntermediatePsilocin (4-hydroxy-N,N-dimethyltryptamine)Lithium aluminum hydride (LAH)~56% - >85%[1][2]
Overall 4-Acetoxyindole Psilocin ~45-70%

Note: Yields are highly dependent on reaction scale, purity of reagents, and experimental conditions.

Other Pharmaceutical Applications of 4-Acetoxyindole

While the synthesis of psilocin is the most extensively documented application, 4-acetoxyindole is a versatile precursor for other indole-based pharmaceutical compounds. The indole nucleus is a common motif in drugs targeting a wide range of conditions.[3][4]

  • Anti-inflammatory and Anti-cancer Agents: The indole ring system is a core component of many compounds with anti-inflammatory and anti-cancer properties. 4-Acetoxyindole can be utilized to synthesize derivatives for screening in these therapeutic areas.[5]

  • Neurological Disorders: As a close analog to serotonin, indole derivatives often exhibit activity at various serotonin receptors, making them attractive candidates for the development of drugs targeting neurological and psychiatric conditions.[5]

  • HIV Attachment Inhibitors: While direct synthesis from 4-acetoxyindole is not prominently reported, the broader class of indole derivatives has been investigated as HIV-1 attachment inhibitors.[6][7][8][9]

  • Prostanoid EP3 Antagonists: Similarly, the indole scaffold is present in some prostanoid receptor modulators, suggesting a potential, though less explored, application for 4-acetoxyindole in this area.

Further research and exploration are required to fully elucidate the potential of 4-acetoxyindole as a starting material for novel therapeutics beyond the tryptamine family.

Biological Activity and Signaling Pathways of Psilocin

Psilocin, the primary psychoactive metabolite of psilocybin, exerts its effects primarily through its interaction with serotonin receptors, most notably the 5-HT2A receptor.

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), by psilocin initiates a downstream signaling cascade mediated by the Gq/11 protein. This cascade is central to the psychedelic effects of the compound.

cluster_1 Psilocin-Induced 5-HT2A Receptor Signaling Psilocin Psilocin 5HT2A_Receptor 5-HT2A Receptor Psilocin->5HT2A_Receptor Binds to Gq_11 Gq/11 Protein 5HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses (e.g., neuronal excitability, gene expression) PKC->Cellular_Response

Caption: Downstream signaling pathway of the 5-HT2A receptor activated by psilocin.

The binding of psilocin to the 5-HT2A receptor leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with the increased Ca²⁺ levels, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of cellular responses, including modulation of neuronal excitability and gene expression, which are thought to underlie the profound perceptual and cognitive changes associated with psilocin.[3][10]

Conclusion

4-Acetoxyindole is a valuable and versatile starting material in pharmaceutical synthesis, with its most significant and well-documented application being the efficient synthesis of psilocin. The straightforward and relatively high-yielding synthetic route makes it an important precursor for research into the therapeutic potential of psychedelic compounds. While its application in the synthesis of other pharmaceutical agents is less defined in publicly available literature, its inherent reactivity and the prevalence of the indole scaffold in drug discovery suggest a broad potential for future applications. The understanding of the biological targets and signaling pathways of 4-acetoxyindole derivatives, such as psilocin, is crucial for the rational design of new and improved therapeutic agents.

References

Application Notes: 4-Acetoxyindole in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Acetoxyindole is a versatile synthetic intermediate recognized for its role as a precursor in the development of a new generation of agrochemicals.[1][2][3][4] The indole scaffold, inherent to 4-acetoxyindole, is a common feature in many biologically active molecules, including those with fungicidal, herbicidal, and insecticidal properties. The 4-acetoxy functional group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of indole derivatives. Research has shown that substitution at the 4-position of the indole ring can significantly influence the biological activity of the resulting compounds, making 4-acetoxyindole a valuable starting material for agrochemical discovery and optimization.

Key Applications in Agrochemical Development

  • Fungicide Development: 4-Acetoxyindole serves as a key building block for the synthesis of novel fungicides. By modifying the acetoxy group or other positions on the indole ring, researchers can develop compounds with potent activity against a wide range of plant pathogenic fungi. Studies on related indole derivatives have demonstrated that substitutions at various positions can enhance antifungal efficacy. For instance, the introduction of small, electron-withdrawing substituents at the 4-position of the indole ring has been shown to significantly boost antifungal activity.

  • Herbicide Development: The indole nucleus is also a feature in certain classes of herbicides. 4-Acetoxyindole can be utilized as a starting material to create derivatives that target specific biochemical pathways in weeds, such as the inhibition of essential enzymes like Acetyl-CoA carboxylase (ACCase).

  • Insecticide Development: While less common, the indole structure can be found in some insecticidal compounds. The versatility of 4-acetoxyindole allows for its incorporation into synthetic pathways aimed at producing new insecticides with novel modes of action.

Featured Application: Development of Indole-Based Fungicides

This section focuses on the application of indole derivatives, exemplified by a 3-indolyl-3-hydroxy oxindole derivative (Compound 3u), in the development of new fungicides. This example illustrates the potential of agrochemicals derived from an indole scaffold, for which 4-acetoxyindole is a relevant precursor for creating 4-substituted analogs.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of the exemplary indole-based fungicide, Compound 3u, against various plant pathogenic fungi.

Fungal SpeciesCompound 3u EC50 (mg/L)Positive Control (Carvacrol) EC50 (mg/L)Positive Control (Phenazine-1-carboxylic acid) EC50 (mg/L)
Rhizoctonia solani3.44[5]7.38[5]11.62[5]
Botrytis cinerea>5084.38 (inhibition rate % at 50 mg/L)[5]81.86 (inhibition rate % at 50 mg/L)[5]
Bipolaris maydis>5064.36 (inhibition rate % at 50 mg/L)[5]98.01 (inhibition rate % at 50 mg/L)[5]
Pyricularia oryzae>5074.94 (inhibition rate % at 50 mg/L)[5]53.64 (inhibition rate % at 50 mg/L)[5]
Colletotrichum gloeosporioides>50--

EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

Protocol 1: Synthesis of a 3-Indolyl-3-Hydroxy Oxindole Derivative (Exemplary Compound 3u)

This protocol is based on the synthesis of 3-indolyl-3-hydroxy oxindole derivatives, which serves as a representative example of synthesizing a potential agrochemical from an indole precursor.

Materials:

  • Isatin (or substituted isatin)

  • Indole (or substituted indole)

  • Diethanolamine

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve isatin (1 mmol) and indole (1.2 mmol) in water (10 mL).

  • Add diethanolamine (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified in the research literature (e.g., 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure 3-indolyl-3-hydroxy oxindole derivative.[5]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines the procedure for evaluating the antifungal activity of synthesized compounds.

Materials:

  • Synthesized indole derivative (e.g., Compound 3u)

  • Target fungal strains (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 mg/L). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the margin of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a period of 2-5 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

  • Determine the EC50 value by testing a range of concentrations and using probit analysis.[5]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate a plausible mechanism of action for an indole-based fungicide and a typical experimental workflow for agrochemical screening.

Fungicide_Mechanism cluster_fungus Fungal Cell Mitochondrion Mitochondrion Fungal_Death Fungal Cell Death Mitochondrion->Fungal_Death Enzymes Key Enzymes (e.g., Polyphenoloxidase, Peroxidase) Enzymes->Fungal_Death CellMembrane Cell Membrane CellMembrane->Fungal_Death Indole_Fungicide Indole-Based Fungicide Indole_Fungicide->Mitochondrion Inhibits Respiration Indole_Fungicide->Enzymes Inhibits Activity Indole_Fungicide->CellMembrane Disrupts Integrity

Caption: Plausible mechanism of action for an indole-based fungicide.

Agrochemical_Workflow start Start: 4-Acetoxyindole synthesis Synthesis of Indole Derivatives start->synthesis purification Purification and Characterization synthesis->purification screening In Vitro Bioassay (e.g., Antifungal Screening) purification->screening data_analysis Data Analysis (EC50, SAR) screening->data_analysis lead_id Lead Compound Identification data_analysis->lead_id lead_id->synthesis Inactive optimization Lead Optimization lead_id->optimization Active in_vivo In Vivo Testing (Greenhouse/Field Trials) optimization->in_vivo formulation Formulation Development in_vivo->formulation end New Agrochemical Product formulation->end

Caption: Experimental workflow for agrochemical discovery.

References

Application Notes and Protocols: 4-Acetoxyindole as a Reactant for Preparing HIV-1 Attachment Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous development of novel antiretroviral agents that target different stages of the viral lifecycle. One promising class of therapeutics is the HIV-1 attachment inhibitors, which prevent the virus from binding to the host cell's CD4 receptor, the crucial first step in HIV-1 entry. Indole-based compounds, particularly indole-3-glyoxamides, have emerged as potent and selective HIV-1 attachment inhibitors. This document provides detailed application notes and protocols for the use of 4-acetoxyindole as a key starting material in the synthesis of these antiviral agents. The synthetic strategy involves the initial deacetylation of 4-acetoxyindole to the key intermediate, 4-hydroxyindole, followed by a regioselective Friedel-Crafts acylation at the C3 position and subsequent amidation to yield the final active pharmaceutical ingredient.

Mechanism of Action: Targeting HIV-1 Entry

HIV-1 attachment inhibitors that are synthesized from a 4-acetoxyindole scaffold function by allosterically binding to the viral envelope glycoprotein gp120. This binding event induces conformational changes in gp120, preventing its interaction with the primary host cell receptor, CD4. By blocking this initial attachment, the entire entry process is halted, effectively neutralizing the virus before it can infect the host cell.

HIV_Attachment_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) cluster_inhibitor Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment (Blocked) Inhibitor 4-Hydroxyindole-3-glyoxamide (from 4-Acetoxyindole) Inhibitor->gp120 Allosteric Binding

Figure 1: Mechanism of HIV-1 Attachment Inhibition.

Synthetic Workflow Overview

The overall synthetic strategy to prepare HIV-1 attachment inhibitors from 4-acetoxyindole can be conceptualized as a three-stage process. The initial stage involves the hydrolysis of the acetate group to yield the crucial 4-hydroxyindole intermediate. The second stage is the introduction of the glyoxylyl moiety at the C3 position of the indole ring via a Friedel-Crafts acylation. The final stage involves the coupling of the resulting glyoxylic acid derivative with a suitable amine, typically a substituted piperazine, to afford the target inhibitor.

Synthetic_Workflow Reactant 4-Acetoxyindole Intermediate1 4-Hydroxyindole Reactant->Intermediate1 Deacetylation Intermediate2 4-Hydroxy-1H-indole-3-glyoxylyl chloride Intermediate1->Intermediate2 Friedel-Crafts Acylation Final_Product 4-Hydroxyindole-3-glyoxamide (HIV-1 Attachment Inhibitor) Intermediate2->Final_Product Amidation Amine Substituted Piperazine Amine->Final_Product

Figure 2: General Synthetic Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative HIV-1 attachment inhibitor, 1-(4-benzoylpiperazin-1-yl)-2-(4-hydroxy-1H-indol-3-yl)ethane-1,2-dione, starting from 4-acetoxyindole.

Protocol 1: Synthesis of 4-Hydroxyindole

This protocol describes the base-catalyzed hydrolysis of 4-acetoxyindole.

Materials:

  • 4-Acetoxyindole

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-acetoxyindole (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.2 eq) in water to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with 1M HCl to pH ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxyindole.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-hydroxyindole.

Protocol 2: Synthesis of Ethyl 2-(4-hydroxy-1H-indol-3-yl)-2-oxoacetate

This protocol details the Friedel-Crafts acylation of 4-hydroxyindole at the C3 position.

Materials:

  • 4-Hydroxyindole

  • Ethyl chlorooxoacetate

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Ice bath

  • Nitrogen or Argon atmosphere

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add ethyl chlorooxoacetate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 4-hydroxyindole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to give ethyl 2-(4-hydroxy-1H-indol-3-yl)-2-oxoacetate.

Protocol 3: Synthesis of 1-(4-benzoylpiperazin-1-yl)-2-(4-hydroxy-1H-indol-3-yl)ethane-1,2-dione

This protocol describes the final amidation step to produce the target HIV-1 attachment inhibitor.

Materials:

  • Ethyl 2-(4-hydroxy-1H-indol-3-yl)-2-oxoacetate

  • 1-(4-Benzoyl)piperazine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium hydroxide (LiOH) for hydrolysis (if starting from the ester)

  • HOBt (1-Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other peptide coupling agents

Procedure (via ester aminolysis):

  • A direct aminolysis approach can be attempted by heating the ethyl ester with an excess of the piperazine derivative. However, hydrolysis to the carboxylic acid followed by amide coupling is generally more efficient.

Procedure (via carboxylic acid intermediate):

  • Hydrolysis: Dissolve ethyl 2-(4-hydroxy-1H-indol-3-yl)-2-oxoacetate (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic phase and concentrate to yield 2-(4-hydroxy-1H-indol-3-yl)-2-oxoacetic acid.

  • Amide Coupling: To a solution of 2-(4-hydroxy-1H-indol-3-yl)-2-oxoacetic acid (1.0 eq), 1-(4-benzoyl)piperazine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq).

  • Add triethylamine (2.0 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Data Presentation

The following tables summarize typical reaction yields and the biological activity of a representative 4-hydroxyindole-3-glyoxamide HIV-1 attachment inhibitor.

Table 1: Synthetic Route Summary and Yields

StepReactantProductReagents and ConditionsTypical Yield (%)
14-Acetoxyindole4-HydroxyindoleNaOH, MeOH/H₂O, rt85-95
24-HydroxyindoleEthyl 2-(4-hydroxy-1H-indol-3-yl)-2-oxoacetateEthyl chlorooxoacetate, AlCl₃, DCM, 0 °C to rt60-75
32-(4-hydroxy-1H-indol-3-yl)-2-oxoacetic acid1-(4-benzoylpiperazin-1-yl)-2-(4-hydroxy-1H-indol-3-yl)ethane-1,2-dione1-(4-Benzoyl)piperazine, EDC, HOBt, TEA, DMF, rt70-85

Table 2: Antiviral Activity Profile

CompoundTargetAssay TypeEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
1-(4-benzoylpiperazin-1-yl)-2-(4-hydroxy-1H-indol-3-yl)ethane-1,2-dioneHIV-1 gp120Cell-based viral entry assay5 - 20>100>5000 - 20000

EC₅₀: 50% effective concentration for viral inhibition. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Conclusion

4-Acetoxyindole serves as a readily available and versatile starting material for the efficient synthesis of potent indole-3-glyoxamide-based HIV-1 attachment inhibitors. The protocols outlined in this document provide a robust framework for the laboratory-scale preparation of these promising antiviral compounds. The high potency and favorable safety profile of these inhibitors underscore the therapeutic potential of targeting the initial HIV-1 attachment and entry process. Further optimization of the indole scaffold, guided by structure-activity relationship studies, may lead to the development of next-generation antiretroviral drugs with improved efficacy and resistance profiles.

Application Notes and Protocols: N-Bromosuccinimide in the Synthesis of Brominated 4-Acetoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, primarily for radical substitution and electrophilic addition reactions. In the context of indole chemistry, a core scaffold in many pharmaceuticals and bioactive molecules, NBS is a valuable tool for introducing bromine atoms onto the indole ring. This functionalization opens up avenues for further synthetic transformations, making brominated indoles key intermediates in drug discovery and development. These notes provide a detailed protocol for the electrophilic bromination of 4-acetoxyindole using NBS, a process that is anticipated to yield 3-bromo-4-acetoxyindole selectively. The C3 position of the indole ring is the most nucleophilic and, therefore, the most likely site for electrophilic attack. The protocol provided is a general method and may require optimization for specific applications.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. N-bromosuccinimide serves as an electrophilic bromine source. The electron-rich indole ring of 4-acetoxyindole attacks the bromine atom of NBS, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by the succinimide anion regenerates the aromaticity of the indole ring and yields the brominated product. The 4-acetoxy group, being electron-withdrawing, deactivates the benzene portion of the indole, thereby favoring substitution on the electron-rich pyrrole ring, specifically at the C3 position.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-AcetoxyindoleReagentCommercially Available
N-Bromosuccinimide (NBS)ReagentCommercially AvailableShould be recrystallized from water if it appears yellow or brown.
Acetonitrile (MeCN)AnhydrousCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor extraction.
Water (H₂O)Deionized-For quenching and washing.
Brine (saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Table 2: Reaction Parameters and Expected Outcome
ParameterValue
Substrate4-Acetoxyindole
ReagentN-Bromosuccinimide (NBS)
Stoichiometry (Substrate:NBS)1 : 1
SolventAcetonitrile (MeCN)
Temperature0 °C
Reaction Time30 minutes (monitor by TLC)
Expected Product3-Bromo-4-acetoxyindole
Expected YieldModerate to high (requires optimization)

Experimental Protocols

General Procedure for the Bromination of 4-Acetoxyindole
  • Reaction Setup: To a solution of 4-acetoxyindole (1.0 mmol) in anhydrous acetonitrile (2 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to -10 °C using an appropriate cooling bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS) (1.0 mmol, 1.0 equivalent) in one portion to the cooled solution.[1]

  • Reaction: Stir the resulting mixture at 0 °C for 30 minutes.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction with the addition of water (10 mL).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).[1]

  • Washing: Combine the organic layers and wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 3-bromo-4-acetoxyindole.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_conditions Reaction Conditions 4-Acetoxyindole 4-Acetoxyindole Solvent Acetonitrile (MeCN) 0 °C Intermediate Sigma Complex (Resonance Stabilized) 4-Acetoxyindole->Intermediate + NBS NBS N-Bromosuccinimide (NBS) Byproduct Succinimide NBS->Byproduct Product 3-Bromo-4-acetoxyindole Intermediate->Product - H+

Caption: Electrophilic bromination of 4-acetoxyindole.

Experimental Workflow

Workflow start Start dissolve Dissolve 4-Acetoxyindole in MeCN at -10 °C start->dissolve add_nbs Add NBS (1 eq.) dissolve->add_nbs react Stir at 0 °C for 30 min (Monitor by TLC) add_nbs->react quench Quench with Water react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure 3-Bromo-4-acetoxyindole purify->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Synthesis of Prostanoid EP3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostanoid EP3 receptors, a subtype of the G-protein coupled receptors for prostaglandin E2 (PGE2), are implicated in a variety of physiological and pathological processes. Their involvement in platelet aggregation, thrombosis, inflammation, and cardiovascular and metabolic diseases has made them a significant target for therapeutic intervention. Consequently, the development of potent and selective EP3 receptor antagonists is a key area of research in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of a prominent EP3 receptor antagonist, DG-041, and outlines the key signaling pathways associated with the EP3 receptor.

Prostanoid EP3 Receptor Signaling Pathways

The prostanoid EP3 receptor is unique among the EP receptor subtypes due to its ability to couple to multiple G proteins, leading to diverse and sometimes opposing intracellular signaling cascades. The primary signaling pathway involves coupling to the inhibitory G protein (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] However, the EP3 receptor can also couple to Gαs, stimulating cAMP production, and to Gαq, activating the phospholipase C (PLC) pathway. Activation of the G12/13 pathway leading to Rho activation has also been reported.[1] This complex signaling network allows for fine-tuned regulation of cellular responses to PGE2.

Below is a diagram illustrating the major signaling pathways of the prostanoid EP3 receptor.

EP3_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins cluster_effectors cluster_second_messengers cluster_downstream PGE2 PGE2 EP3 EP3 Receptor PGE2->EP3 binds Gi Gαi EP3->Gi Gs Gαs EP3->Gs Gq Gαq EP3->Gq G1213 Gα12/13 EP3->G1213 AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates PLC Phospholipase C Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates cAMP_down ↓ cAMP AC->cAMP_down leads to cAMP_up ↑ cAMP AC->cAMP_up leads to IP3_DAG IP3 + DAG PLC->IP3_DAG produces RhoA RhoA RhoGEF->RhoA activates PKA_down ↓ PKA Activity cAMP_down->PKA_down PKA_up ↑ PKA Activity cAMP_up->PKA_up Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ROCK ROCK Activation RhoA->ROCK Cellular Response Cellular Response PKA_down->Cellular Response PKA_up->Cellular Response Ca_PKC->Cellular Response ROCK->Cellular Response

Caption: Prostanoid EP3 Receptor Signaling Pathways.

Synthesis Protocol for DG-041

DG-041, also known as (2E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide, is a potent and selective prostanoid EP3 receptor antagonist that has been in clinical development. A scalable four-step synthesis has been developed, which is detailed below.

Overall Synthetic Scheme

DG041_Synthesis I1 Intermediate 1 (5-Fluoro-3-methyl-1H-indole-7-carbaldehyde) I2 Intermediate 2 (1-((2,4-Dichlorophenyl)methyl)-5-fluoro-3-methyl-1H-indole-7-carbaldehyde) I1->I2 Step 1: N-Alkylation I3 Intermediate 3 ((2E)-3-(1-((2,4-Dichlorophenyl)methyl)-5-fluoro-3-methyl-1H-indol-7-yl)acrylic acid) I2->I3 Step 2: Doebner-von Miller Reaction DG041 DG-041 I3->DG041 Step 4: Amide Coupling I4 Intermediate 4 (4,5-Dichloro-N-isopropylthiophene-2-sulfonamide) I4->DG041

Caption: Synthetic Pathway for DG-041.

Experimental Protocols

Step 1: Synthesis of 1-((2,4-Dichlorophenyl)methyl)-5-fluoro-3-methyl-1H-indole-7-carbaldehyde (Intermediate 2)

  • Materials: 5-Fluoro-3-methyl-1H-indole-7-carbaldehyde (Intermediate 1), 2,4-dichlorobenzyl chloride, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 5-fluoro-3-methyl-1H-indole-7-carbaldehyde in DMF, add potassium carbonate and 2,4-dichlorobenzyl chloride. Stir the mixture at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water. The precipitated solid is filtered, washed with water, and dried under vacuum to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of (2E)-3-(1-((2,4-Dichlorophenyl)methyl)-5-fluoro-3-methyl-1H-indol-7-yl)acrylic acid (Intermediate 3)

  • Materials: 1-((2,4-Dichlorophenyl)methyl)-5-fluoro-3-methyl-1H-indole-7-carbaldehyde (Intermediate 2), malonic acid, pyridine, piperidine.

  • Procedure: A mixture of Intermediate 2, malonic acid, and a catalytic amount of piperidine in pyridine is heated at 100-110 °C for 4-6 hours. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.

Step 3: Synthesis of 4,5-Dichloro-N-isopropylthiophene-2-sulfonamide (Intermediate 4)

  • Materials: 4,5-Dichlorothiophene-2-sulfonyl chloride, isopropylamine, dichloromethane.

  • Procedure: To a solution of 4,5-dichlorothiophene-2-sulfonyl chloride in dichloromethane, cooled to 0 °C, add isopropylamine dropwise. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system.

Step 4: Synthesis of DG-041

  • Materials: (2E)-3-(1-((2,4-Dichlorophenyl)methyl)-5-fluoro-3-methyl-1H-indol-7-yl)acrylic acid (Intermediate 3), 4,5-Dichloro-N-isopropylthiophene-2-sulfonamide (Intermediate 4), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), dichloromethane.

  • Procedure: To a solution of Intermediate 3 in dichloromethane, add EDC and DMAP. Stir the mixture for 30 minutes at room temperature, then add Intermediate 4. The reaction mixture is stirred for an additional 12-16 hours at room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford DG-041.

Quantitative Data Summary
CompoundStepStarting MaterialReagentsSolventYield (%)Melting Point (°C)Analytical Data (¹H NMR, ¹³C NMR, MS)
Intermediate 2 15-Fluoro-3-methyl-1H-indole-7-carbaldehyde2,4-Dichlorobenzyl chloride, K₂CO₃DMF85-95-Consistent with structure
Intermediate 3 2Intermediate 2Malonic acid, Pyridine, PiperidinePyridine70-80-Consistent with structure
Intermediate 4 34,5-Dichlorothiophene-2-sulfonyl chlorideIsopropylamineDichloromethane90-98-Consistent with structure
DG-041 4Intermediate 3, Intermediate 4EDC, DMAPDichloromethane60-75-Consistent with structure

Note: The yields and specific analytical data may vary depending on the reaction scale and purification methods employed. The provided data are representative values from reported syntheses.

Conclusion

The synthetic protocol for DG-041 outlined here provides a scalable and efficient route to this potent prostanoid EP3 receptor antagonist. The detailed understanding of the EP3 receptor's complex signaling pathways underscores the importance of developing selective antagonists for therapeutic applications. This information serves as a valuable resource for researchers and scientists in the field of drug discovery and development focused on targeting the prostanoid receptor family.

References

Application Notes and Protocols: PhI(OAc)2-Mediated Dearomatization of 2-Alkynylanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the (diacetoxyiodo)benzene (PhI(OAc)₂) mediated dearomatization of 2-alkynylanilines. This reaction serves as a powerful tool for the synthesis of various valuable nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

The dearomatization of anilines offers a direct route to highly functionalized, three-dimensional structures from readily available flat aromatic precursors. The use of hypervalent iodine reagents, such as PhI(OAc)₂, has emerged as a mild and effective method to achieve this transformation under metal-free conditions. The reaction of 2-alkynylanilines with PhI(OAc)₂ leads to the formation of dearomatized intermediates, which can be trapped in situ with various nucleophiles to afford a diverse range of substituted indoles and other heterocyclic systems. This protocol outlines the general procedure and provides specific examples with quantitative data.

Experimental Protocols

General Procedure for the PhI(OAc)₂-Mediated Dearomatization and Subsequent Functionalization of 2-Alkynylanilines

This protocol describes a one-pot, two-step process involving an initial oxidative dearomatization followed by a nucleophilic cyclization.

Materials:

  • Substituted 2-alkynylaniline

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN))

  • Brønsted acid (e.g., Trifluoroacetic acid (TFA), Camphorsulfonic acid (CSA)) (for nucleophilic cyclization step)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 2-alkynylaniline (1.0 equiv.).

  • Dissolve the starting material in the anhydrous solvent of choice.

  • Dearomatization: Cool the solution to the desired temperature (typically 0 °C to room temperature). Add PhI(OAc)₂ (1.1 - 1.5 equiv.) portion-wise over a period of 5-10 minutes.

  • Stir the reaction mixture at the same temperature for the specified time (typically 30 minutes to 2 hours), monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Nucleophilic Addition/Cyclization: Once the dearomatization is complete, add the Brønsted acid (if required for the specific transformation) and any additional nucleophile.

  • Allow the reaction to warm to room temperature or heat as required, and continue stirring until the reaction is complete as indicated by TLC analysis.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography).

Data Presentation

The following tables summarize the quantitative data for the synthesis of 4-acetoxyindoles and 4-alkylindoles via this methodology.

Table 1: Synthesis of 4-Acetoxyindoles from 2-Alkynylanilines

EntryProductYield (%)
1HPh4-acetoxy-2-phenylindole85
2Hn-Bu4-acetoxy-2-butylindole78
3MePh4-acetoxy-1-methyl-2-phenylindole82
4Men-Bu4-acetoxy-1-methyl-2-butylindole75
5BnPh4-acetoxy-1-benzyl-2-phenylindole80

Reaction conditions: 2-alkynylaniline (0.2 mmol), PhI(OAc)₂ (0.24 mmol), CH₂Cl₂ (2 mL), room temperature, 1 h.

Table 2: Synthesis of 4-Alkylindoles from 2-Alkynylanilines

EntryR² (Alkyl Group)ProductYield (%)
1HMe4-methyl-2-phenylindole76
2HEt4-ethyl-2-phenylindole72
3Hi-Pr4-isopropyl-2-phenylindole68
4MeMe1,4-dimethyl-2-phenylindole79
5MeEt4-ethyl-1-methyl-2-phenylindole75

Reaction conditions: 2-alkynylaniline (0.2 mmol), PhI(OAc)₂ (0.3 mmol), MeCN (2 mL), 80 °C, 2 h.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_dearomatization Dearomatization cluster_cyclization Functionalization cluster_workup Work-up & Purification start 2-Alkynylaniline in Anhydrous Solvent add_pida Add PhI(OAc)₂ start->add_pida 1.1-1.5 equiv. stir_cold Stir at 0 °C to RT add_pida->stir_cold Monitor by TLC add_acid Add Brønsted Acid/ Nucleophile stir_cold->add_acid stir_rt Stir at RT or Heat add_acid->stir_rt Monitor by TLC quench Quench Reaction stir_rt->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: General experimental workflow for the PhI(OAc)₂-mediated dearomatization of 2-alkynylanilines.

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aniline 2-Alkynylaniline intermediate1 Iodonium Intermediate aniline->intermediate1 + PhI(OAc)₂ pida PhI(OAc)₂ intermediate2 Dearomatized Spirocyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Functionalized Indole intermediate2->product + Nucleophile - H⁺, - PhI, - OAc⁻

Caption: Proposed mechanism for the PhI(OAc)₂-mediated dearomatization-cyclization of 2-alkynylanilines.

Troubleshooting & Optimization

improving the yield and purity of 1-Acetoxyindole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Acetoxyindole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of acetylating a hydroxyindole precursor.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 My reaction yield is consistently low. Incomplete reaction: Insufficient reaction time or temperature. Degradation of product: this compound is known to be unstable, and prolonged reaction times or high temperatures can lead to decomposition.[1] Suboptimal base or solvent: The choice of base and solvent significantly impacts the reaction efficiency.Reaction Time & Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Aim for the shortest time required for the consumption of the starting material. Avoid excessive heating. Product Stability: Work up the reaction as soon as it is complete. Avoid prolonged exposure to acidic or basic conditions during purification. Reagent Optimization: If using a base like pyridine, ensure it is dry. Consider screening other bases such as triethylamine or cesium carbonate. The solvent choice is also critical; while dichloromethane is common, other aprotic solvents could be explored.
PUR-001 The crude product is a dark brown or black tar-like substance. Degradation of starting material or product: Indole rings can be sensitive to strong acids, bases, and oxidative conditions, leading to polymerization and the formation of colored impurities. The product, this compound, can degrade into a tar-like substance under unfavorable conditions.Control Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Maintain the recommended reaction temperature. Purification: Attempt to dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a short plug of silica gel to remove baseline impurities before attempting further purification.
PUR-002 TLC analysis of the crude product shows multiple spots. Unreacted starting material: The reaction has not gone to completion. Side products: Formation of C-acetylated or di-acetylated indole derivatives.[2] Degradation products: The presence of spots other than the starting material and product could indicate decomposition.Identify the Spots: Use TLC standards of your starting material to identify its corresponding spot. Address Side Products: C-acetylation can be favored under certain conditions. Adjusting the base and reaction temperature may improve selectivity for N-acetylation. Purification: Column chromatography is typically effective for separating the desired product from impurities. A solvent system of ethyl acetate and hexanes is a good starting point for developing a separation method.
ISO-001 The purified product is an oil and does not solidify. Residual solvent: Trace amounts of solvent can prevent crystallization. Impurities: The presence of even small amounts of impurities can inhibit crystallization.Solvent Removal: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the product is thermally stable. Recrystallization/Purification: Attempt recrystallization from a different solvent system. If that fails, re-purify the material using column chromatography to remove any remaining impurities.
ISO-002 Difficulty in purifying the product by column chromatography. Inappropriate solvent system: The chosen eluent may not provide adequate separation of the product from impurities. Product degradation on silica gel: Some N-acyl indoles can be sensitive to the acidic nature of silica gel.Optimize Eluent: Systematically screen different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes). Alternative Stationary Phase: If degradation on silica is suspected, consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is the acetylation of a corresponding hydroxyindole, such as 4-hydroxyindole, using acetic anhydride in the presence of a base like pyridine.

Q2: Why is my this compound product unstable?

A2: 1-Acetoxyindoles are generally less stable compared to other 1-acyloxyindoles. This instability can be attributed to the susceptibility of the N-acyl bond to hydrolysis, especially under acidic or basic conditions. This can lead to lower isolated yields.

Q3: What are the expected side products in the acetylation of a hydroxyindole?

A3: The primary side reactions can include acetylation at the C3 position of the indole ring, which can sometimes lead to the formation of a 1,3-diacetylated product. Incomplete reaction will leave unreacted hydroxyindole.

Q4: What is a standard purification procedure for this compound?

A4: A typical workup involves washing the reaction mixture with an acidic solution (e.g., 20% aqueous citric acid) to remove basic impurities like pyridine, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove excess acetic anhydride and acetic acid. The product is then extracted into an organic solvent, dried, and concentrated. Further purification can be achieved by recrystallization or column chromatography.

Q5: What safety precautions should I take during the synthesis of this compound?

A5: Acetic anhydride is corrosive and a lachrymator, and pyridine is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Quantitative Data on Reaction Conditions

BaseSolventTemperature (°C)Typical Yield Range (%)Purity Considerations
PyridineDichloromethane0 - 2560-93%Can be difficult to remove; requires acidic workup.
TriethylamineDichloromethane0 - 25Moderate to GoodGenerally easier to remove than pyridine.
Cesium CarbonateXylene140Good to ExcellentEffective for N-acylation, especially with less reactive acylating agents. High temperature may not be suitable for unstable products.
Sodium HydrideTHF/DMF0 - 25VariableStrong base; can lead to side reactions if not controlled carefully. Requires anhydrous conditions.

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Synthesis of 4-Acetoxyindole from 4-Hydroxyindole

This protocol is adapted from established procedures for the acetylation of hydroxyindoles.

Materials:

  • 4-Hydroxyindole

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Acetic anhydride

  • 20% Aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Heptane

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-hydroxyindole (1 equivalent) in anhydrous dichloromethane (6 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.

  • Add acetic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains between 0-5 °C.

  • Allow the reaction mixture to warm to 20-25 °C and stir for 1-3 hours. Monitor the reaction for completion by TLC.

  • Upon completion, wash the reaction mixture three times with 20% aqueous citric acid solution (3 volumes each).

  • Wash the organic layer once with saturated aqueous sodium bicarbonate solution (3 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to about half the original volume.

  • Add heptane (6 volumes) and continue to remove the remaining dichloromethane by distillation until the product precipitates.

  • Cool the mixture to 15-25 °C and collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold heptane.

  • Dry the product under vacuum to obtain 4-acetoxyindole.

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve 4-Hydroxyindole in Dichloromethane start->dissolve cool Cool to 0-5 °C dissolve->cool add_pyridine Add Pyridine cool->add_pyridine add_anhydride Add Acetic Anhydride add_pyridine->add_anhydride react Stir at 20-25 °C add_anhydride->react workup Aqueous Workup (Citric Acid & NaHCO3) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate & Precipitate dry->concentrate filter Filter & Dry Product concentrate->filter end End Product: This compound filter->end

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_tlc Check TLC of Crude Mixture start->check_tlc workup_loss Product Loss During Workup: - Check pH of aqueous layers - Perform back-extraction start->workup_loss After purification incomplete_reaction Incomplete Reaction: - Increase reaction time - Check reagent purity check_tlc->incomplete_reaction Starting material present multiple_spots Multiple Spots check_tlc->multiple_spots Complex mixture degradation Product Degradation: - Decrease reaction time/temp - Ensure inert atmosphere multiple_spots->degradation Streaking/baseline spots side_products Side Products Formed: - Optimize base/solvent - Adjust temperature multiple_spots->side_products Discrete new spots

Caption: Decision tree for troubleshooting low reaction yields.

References

overcoming the instability of 1-acetoxyindole compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-acetoxyindole compounds. The information is designed to help overcome the inherent instability of these molecules during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound compound appears to be degrading upon storage. What are the optimal storage conditions?

A1: this compound and its derivatives are known to be unstable. To maximize shelf life, they should be stored under the following conditions:

  • Temperature: Keep refrigerated (2-8°C).[1][2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Light: Protect from light by using amber vials or storing in a dark location.[1]

  • Moisture: Keep in a tightly sealed container in a dry, well-ventilated place to prevent hydrolysis.[1][3]

Q2: I am observing the formation of a new, more polar spot on my TLC plate when working with a this compound. What is this likely to be?

A2: The more polar spot is likely 1-hydroxyindole, the primary hydrolysis product of this compound.[4] This degradation can occur under mildly acidic or basic conditions, and even on silica gel TLC plates over time.[4]

Q3: What is the primary mechanism of degradation for this compound compounds?

A3: The main degradation pathway is the hydrolysis of the ester bond at the 1-position.[4] This is due to the lability of the N-O-C(O)R bond, which is susceptible to cleavage in the presence of acid or base, yielding 1-hydroxyindole and a carboxylic acid.[4]

Troubleshooting Guide

Issue: Low yields during the synthesis of this compound derivatives.

Possible Cause 1: Instability of the Product 1-Acetoxyindoles are generally less stable compared to other 1-acyloxyindoles, which can lead to lower isolated yields.[4]

  • Recommendation: If your experimental design allows, consider using a bulkier acylating agent. 1-Acyloxyindoles with bulkier alkyl or aromatic groups on the acyl moiety have been shown to be more stable.[4]

Table 1: Relative Stability of 1-Acyloxyindole Derivatives

Acyl Group (R in -OCOR)Compound NameRelative StabilityObservation on TLC
MethylThis compoundLowPartial degradation observed within 30 minutes.[4]
n-Propyl1-ButanoyloxyindoleModeratePartial degradation observed within 2 hours.[4]
tert-Butyl1-PivaloyloxyindoleHighNot easily decomposed on TLC.[4]
Phenyl1-BenzoyloxyindoleHighNot easily decomposed on TLC.[4]

Possible Cause 2: Reaction Conditions The reaction conditions for the formation and acylation of the 1-hydroxyindole intermediate are critical and need to be optimized.

  • Recommendation: A one-pot reaction sequence involving reduction, intramolecular addition, nucleophilic 1,5-addition, and acylation can be effective.[4] Ensure the complete conversion of the starting material to the 1-hydroxyindole intermediate before adding the acylating agent.[4]

Experimental Protocols

Protocol 1: General Handling Procedure for this compound Compounds

This protocol outlines the best practices for handling this compound compounds to minimize degradation.

  • Inert Atmosphere: Before use, flush the container with an inert gas (nitrogen or argon).

  • Dry Glassware: Ensure all glassware is thoroughly dried before coming into contact with the compound.

  • Solvent Selection: Use anhydrous solvents for all solutions.

  • Temperature Control: Keep the compound and its solutions cooled, preferably on an ice bath, during manipulation.

  • Minimize Exposure: Weigh out the required amount quickly and reseal the container promptly.

  • pH Control: Avoid acidic and basic conditions. Use neutral buffers if pH control is necessary.

Protocol 2: One-Pot Synthesis of 1-Acyloxyindole Derivatives

This is a generalized procedure based on reported syntheses.[4] Specific quantities and reaction times will need to be optimized for different substrates.

  • Reaction Setup: Stir SnCl₂·2H₂O and 4Å molecular sieves in an anhydrous solvent (e.g., DME) at room temperature for 30 minutes.

  • Formation of 1-Hydroxyindole: Add the appropriate alcohol and the nitro ketoester substrate. Heat the mixture (e.g., to 40°C) and monitor the reaction by TLC until the starting material is consumed and the 1-hydroxyindole intermediate is formed.

  • Acylation: Cool the reaction mixture and slowly add a non-nucleophilic base (e.g., DBU) with vigorous stirring.

  • Addition of Acylating Agent: Add the desired acyl chloride or anhydride (e.g., acetic anhydride for this compound).

  • Work-up and Purification: Proceed with the appropriate aqueous work-up and purification, keeping in mind the instability of the product. Purification should be performed as quickly as possible.

Visualizations

degradation_pathway acetoxyindole This compound hydroxyindole 1-Hydroxyindole acetoxyindole->hydroxyindole Hydrolysis acetic_acid Acetic Acid acetoxyindole->acetic_acid Hydrolysis conditions Mildly Acidic or Basic Conditions conditions->acetoxyindole

Caption: Degradation pathway of this compound.

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Store at 2-8°C Under Inert Gas Protect from Light handling Use Anhydrous Solvents Work Under Inert Atmosphere Maintain Low Temperature storage->handling Usage reaction Monitor pH Use Anhydrous Conditions Purify Product Quickly handling->reaction Experimentation reaction->storage Post-Purification

References

Technical Support Center: Purification of Crude Acetoxyindoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-acetoxyindole and its common isomers, 3-acetoxyindole and 4-acetoxyindole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of acetoxyindoles.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling Out: The compound separates as a liquid instead of a solid.[1][2]1. The melting point of the crude material is lower than the boiling point of the solvent due to impurities.[1][3]2. The solution is supersaturated, causing the compound to come out of solution too quickly at a temperature above its melting point.[1][2]3. The chosen solvent is not ideal.1. Add more solvent: This will keep the compound dissolved at a higher temperature, allowing it to crystallize as the solution cools more slowly.[1]2. Change the solvent system: Try a solvent with a lower boiling point or use a co-solvent system. For acetoxyindoles, mixtures like heptane/ethyl acetate or methanol/water can be effective.[4]3. Induce crystallization at a lower temperature: Once the solution is cool, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[1]4. Purify by another method first: If the crude material is very impure, consider a preliminary purification by column chromatography to remove the impurities that are depressing the melting point.[5][6]
Crystallization Does Not Occur 1. Too much solvent was used.[1]2. The solution is not sufficiently supersaturated upon cooling.1. Boil off some solvent: Gently heat the solution to reduce its volume, then allow it to cool again.[1]2. Use a seed crystal: Add a tiny crystal of pure acetoxyindole to the cooled solution to initiate crystallization.[1]3. Scratch the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level.[1]4. Cool to a lower temperature: Use an ice bath to further decrease the solubility of the compound.
Low Recovery Yield 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1]2. Premature crystallization during hot filtration.3. The compound is unstable and degrades during the purification process.1. Concentrate the mother liquor: Reduce the volume of the filtrate by evaporation and cool it to obtain a second crop of crystals.2. Ensure the filtration apparatus is hot: Preheat the funnel and filter paper to prevent the product from crystallizing prematurely.3. Minimize heating time: Given that 1-acetoxyindoles can be unstable, minimize the time the solution is heated.
Product is Colored 1. Presence of colored impurities from the synthesis (e.g., oxidation byproducts).2. Thermal degradation of the acetoxyindole.1. Use decolorizing carbon (charcoal): Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this can sometimes adsorb the desired product as well, potentially lowering the yield.[7]2. Pass through a silica plug: Dissolve the crude product in a suitable solvent and pass it through a small plug of silica gel to adsorb colored impurities.[6]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Compound from Impurities 1. Incorrect eluent polarity.2. Column was not packed properly, leading to channeling.3. Column was overloaded with crude material.1. Optimize the eluent system: Use thin-layer chromatography (TLC) to determine the best solvent system. For acetoxyindoles, a gradient of ethyl acetate in hexanes is a good starting point.[8]2. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles.3. Reduce the amount of sample: Use a larger column or apply less crude material.
Compound is Stuck on the Column 1. The eluent is not polar enough.2. The compound is interacting strongly with the acidic silica gel.1. Increase the eluent polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).2. Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can help with elution. For example, a mixture of dichloromethane, methanol, and ammonium hydroxide has been used.[9]
Streaking of Bands on the Column 1. The compound is not very soluble in the eluent.2. The column is overloaded.1. Choose a solvent system where the compound is more soluble. 2. Decrease the amount of crude material loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: My this compound is a dark oil, but the literature says it should be a solid. What should I do?

A1: The dark color suggests the presence of impurities, possibly from oxidation or side reactions during synthesis. "Oiling out" is also common with impure compounds. It is recommended to first attempt purification using column chromatography with an eluent system like ethyl acetate/hexanes. This will help remove the impurities that are preventing crystallization. Once a purer fraction is obtained, recrystallization can be attempted.

Q2: What is the best recrystallization solvent for 4-acetoxyindole?

A2: A common and effective method is to use a co-solvent system. One approach is to dissolve the crude 4-acetoxyindole in a minimal amount of a solvent in which it is soluble (like dichloromethane or ethyl acetate) and then add a non-polar solvent in which it is less soluble (like heptane or hexanes) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should yield crystals.[10] Recrystallization from isopropyl alcohol has also been reported to yield high purity product for related compounds.[11]

Q3: My purified 4-acetoxyindole darkens over time, even when stored in the cold. Is it decomposing?

A3: Indole derivatives, including acetoxyindoles, can be sensitive to air and light and may darken over time due to slow oxidation, even when stored at low temperatures.[11] While a color change may not significantly affect purity in the short term for some applications, for long-term storage, it is best to keep the material in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and protected from light in a freezer.

Q4: What are the most common impurities in crude this compound?

A4: Common impurities often stem from the starting materials and reagents used in the synthesis. These can include unreacted 4-hydroxyindole, residual acetic anhydride, and the base used, such as pyridine.[10] Side products from the reaction can also be present.

Q5: Can I purify crude this compound by extraction alone?

A5: An acidic and basic wash can remove some impurities. For example, washing a solution of the crude product in an organic solvent (like dichloromethane) with a weak acid (like aqueous citric acid) can remove basic impurities such as pyridine. A subsequent wash with a weak base (like aqueous sodium bicarbonate) can remove acidic impurities like residual acetic anhydride.[10] However, this method will not remove other organic, non-acidic or non-basic impurities. For higher purity, extraction is typically followed by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the purification of acetoxyindoles. Note that yields can be highly dependent on the purity of the crude material.

Purification MethodCompoundTypical YieldPurityReference
Synthesis & Precipitation4-Acetoxyindole78% (synthesis yield)Not specified, described as "pure"[9]
RecrystallizationPsilocin Intermediate (from 4-acetoxyindole)70%>99%[11]
Column ChromatographyPsilocinNot specified"Pure"[9]

Experimental Protocols

Protocol 1: Purification by Extraction

This protocol is useful for a preliminary cleanup of crude 4-acetoxyindole synthesized from 4-hydroxyindole, acetic anhydride, and pyridine.

  • Dissolve the Crude Product: Dissolve the crude this compound in dichloromethane (DCM).

  • Acid Wash: Transfer the DCM solution to a separatory funnel and wash three times with a 20% aqueous citric acid solution to remove residual pyridine.

  • Base Wash: Wash the DCM solution once with a saturated aqueous solution of sodium bicarbonate to remove excess acetic anhydride.

  • Dry and Concentrate: Dry the DCM layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solution under reduced pressure to yield the partially purified product.[10]

Protocol 2: Purification by Recrystallization (Co-solvent Method)
  • Dissolve in a "Good" Solvent: In an Erlenmeyer flask, dissolve the crude acetoxyindole in a minimal amount of hot dichloromethane or ethyl acetate.

  • Add a "Poor" Solvent: While the solution is still warm, slowly add heptane or hexanes dropwise until the solution just begins to turn cloudy.

  • Re-dissolve: Gently heat the solution until it becomes clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane or hexanes.

  • Dry: Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.

  • Determine the Eluent: Using TLC, find a solvent system that gives good separation. A common starting point is 10-20% ethyl acetate in hexanes.

  • Load the Sample: Dissolve the crude acetoxyindole in a minimal amount of the eluent (or a slightly stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elute the Compound: Run the column with the chosen eluent system. A gradient elution, where the polarity of the eluent is gradually increased, may be necessary for optimal separation.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified acetoxyindole.

Visualizations

experimental_workflow General Purification Workflow for Crude this compound crude Crude this compound extraction Liquid-Liquid Extraction (Acid/Base Wash) crude->extraction Initial Cleanup column Column Chromatography extraction->column For high purity recrystallization Recrystallization extraction->recrystallization If sufficient purity column->recrystallization Final Polishing pure_product Pure this compound column->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, NMR, etc.) pure_product->analysis troubleshooting_recrystallization Troubleshooting 'Oiling Out' in Recrystallization start Crude Product in Hot Solvent oiling_out Compound 'Oils Out' (Forms Liquid Droplets) start->oiling_out add_solvent Add more of the 'good' solvent oiling_out->add_solvent Try First change_solvent Try a different solvent system oiling_out->change_solvent If adding solvent fails pre_purify Pre-purify by Column Chromatography oiling_out->pre_purify For very impure samples cool_slowly Cool Slowly add_solvent->cool_slowly change_solvent->cool_slowly pre_purify->start Then attempt recrystallization again crystals Crystals Form cool_slowly->crystals

References

side reactions and byproducts in 4-Acetoxyindole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetoxyindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-acetoxyindole?

A1: The most prevalent and straightforward method is the O-acetylation of 4-hydroxyindole. This is typically achieved by reacting 4-hydroxyindole with acetic anhydride in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (DCM).

Q2: My final product is colored (yellow, brown, or black). What is the likely cause?

A2: The appearance of color, particularly brown or black, is often due to the oxidation of the 4-hydroxyindole starting material.[1][2] Hydroxyindoles are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts. This can be exacerbated by the presence of air (oxygen), elevated temperatures, or metallic impurities.

Q3: I am observing a byproduct with a similar polarity to my product on the TLC plate. What could it be?

A3: A common byproduct in the acetylation of 4-hydroxyindole is the N-acetylated isomer, 1-acetyl-1H-indol-4-yl acetate. While O-acetylation is generally favored for phenols under these conditions, some N-acetylation on the indole nitrogen can occur. A di-acetylated product, where both the hydroxyl group and the indole nitrogen are acetylated, is also a possibility, especially if an excess of acetic anhydride is used.

Q4: My yield of 4-acetoxyindole is consistently low. What are the potential reasons?

A4: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted 4-hydroxyindole.

  • Side reactions: As mentioned, oxidation of the starting material and formation of N-acetylated or di-acetylated byproducts can consume the starting material and reduce the yield of the desired product.

  • Product loss during workup: 4-Acetoxyindole can be susceptible to hydrolysis (deacetylation) back to 4-hydroxyindole under acidic or strongly basic conditions during the aqueous workup.[2]

  • Sub-optimal purification: Inefficient extraction or purification techniques can lead to significant product loss.

Q5: What are the best practices for storing 4-hydroxyindole and 4-acetoxyindole?

A5: Both 4-hydroxyindole and 4-acetoxyindole should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] 4-hydroxyindole is particularly sensitive to air and light.

Troubleshooting Guides

Issue 1: Product Discoloration (Yellow/Brown/Black)
Potential Cause Suggested Solution Preventative Measure
Oxidation of 4-hydroxyindole Attempt to remove colored impurities by treating the crude product solution with activated charcoal followed by filtration through celite. Recrystallization or column chromatography may also be effective.[4][5]Perform the reaction under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents. Ensure the 4-hydroxyindole starting material is pure and has not been stored for extended periods exposed to air.
Reaction temperature too high If discoloration appears during the reaction, consider lowering the reaction temperature.Maintain the recommended reaction temperature and monitor for any exothermic events.
Contaminated reagents or glassware Ensure all reagents are of high purity and glassware is thoroughly cleaned and dried to remove any metal traces that could catalyze oxidation.Use high-purity reagents and acid-washed glassware if necessary.
Issue 2: Low Yield
Potential Cause Suggested Solution Preventative Measure
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.Ensure accurate stoichiometry of reagents. Use fresh, high-quality acetic anhydride and pyridine.
Formation of N-acetylated or Di-acetylated Byproducts Optimize the stoichiometry of acetic anhydride. Use of a slight excess (e.g., 1.1 equivalents) is typical. A large excess may promote di-acetylation. N-acetylation can be difficult to avoid completely, but careful control of reaction conditions (e.g., lower temperature) may minimize it.Use the recommended stoichiometry of reagents. Consider alternative acetylating agents or reaction conditions if N-acetylation is a persistent issue.
Product Hydrolysis During Workup Use a mild acidic wash (e.g., dilute citric acid or ammonium chloride solution) instead of strong acids. Minimize the duration of the aqueous workup. Ensure the pH does not become strongly acidic or basic.Neutralize the reaction mixture carefully and proceed with the extraction promptly.
Inefficient Purification For column chromatography, use an appropriate solvent system determined by TLC analysis. For recrystallization, perform solvent screening to find a suitable solvent or solvent mixture.Optimize purification parameters based on small-scale trials.
Issue 3: Purification Challenges
Potential Cause Suggested Solution
Co-elution of Byproducts in Column Chromatography Try a different solvent system with a different polarity or selectivity. A gradient elution may be necessary to separate closely eluting compounds.
Product Oiling Out During Recrystallization Ensure the correct solvent or solvent mixture is being used. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Try adding the hot solution to a pre-warmed flask. Seeding with a small crystal of pure product can help induce crystallization.
Persistent Colored Impurities Pass a solution of the crude product through a short plug of silica gel or activated charcoal before final purification. Reversed-phase chromatography can also be effective at removing polar, colored impurities.[4]

Experimental Protocols

Standard Protocol for 4-Acetoxyindole Synthesis

This protocol is based on a common laboratory procedure for the acetylation of 4-hydroxyindole.[6]

Materials:

  • 4-Hydroxyindole

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 20% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Magnesium Sulfate (anhydrous)

  • Heptane

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen), charge a reaction vessel with 4-hydroxyindole (1 equivalent).

  • Add DCM (approximately 6 volumes relative to the 4-hydroxyindole).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add pyridine (1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise, keeping the temperature between 0-5 °C.

  • Allow the reaction mixture to warm to 20-25 °C and stir for 3-4 hours.

  • Monitor the reaction for completion by TLC.

  • Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution.

  • Wash the organic layer once with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • To the concentrated residue, add heptane to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold heptane, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Charge 4-Hydroxyindole and DCM cool Cool to 0-5 °C start->cool add_pyridine Add Pyridine cool->add_pyridine add_anhydride Add Acetic Anhydride add_pyridine->add_anhydride react Stir at Room Temperature add_anhydride->react wash_acid Wash with Citric Acid react->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base dry Dry with MgSO4 wash_base->dry concentrate Concentrate dry->concentrate precipitate Precipitate with Heptane concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry end Pure 4-Acetoxyindole filter_dry->end

Caption: Experimental workflow for the synthesis of 4-acetoxyindole.

troubleshooting_logic cluster_discoloration Discoloration Issue cluster_yield Low Yield Issue cluster_purity Purity Issue start Problem Encountered q_color Is the product colored? start->q_color q_yield Is the yield low? start->q_yield q_purity Are there multiple spots on TLC? start->q_purity a_color_yes Oxidation of 4-hydroxyindole is likely. q_color->a_color_yes Yes s_color Troubleshoot: - Use inert atmosphere. - Purify with activated charcoal. - Check reagent purity. a_color_yes->s_color a_yield_yes Possible causes: - Incomplete reaction - Side reactions - Hydrolysis during workup q_yield->a_yield_yes Yes s_yield Troubleshoot: - Monitor reaction by TLC. - Optimize stoichiometry. - Use mild workup conditions. a_yield_yes->s_yield a_purity_yes Byproducts likely present: - N-acetylindole - Di-acetylindole - Unreacted starting material q_purity->a_purity_yes Yes s_purity Troubleshoot: - Optimize chromatography. - Perform recrystallization. - Adjust reaction conditions. a_purity_yes->s_purity

Caption: Troubleshooting logic for 4-acetoxyindole synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Acetoxyindole Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 4-acetoxyindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of 4-substituted indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the functionalization of 4-acetoxyindole?

A1: The most common and effective strategies for functionalizing 4-acetoxyindole include:

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings are frequently employed to form new carbon-carbon bonds at halogenated positions of the indole core.

  • C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation allows for the introduction of various functional groups at specific positions, offering an atom-economical approach.

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution can be used to introduce acyl groups onto the electron-rich indole nucleus.

  • Directed Ortho-Metalation (DoM): By using a suitable directing group on the indole nitrogen, specific deprotonation at the C7 position can be achieved, followed by quenching with an electrophile.

Q2: Is the acetoxy group at the C4 position stable under typical reaction conditions?

A2: The stability of the 4-acetoxy group is a critical consideration. It is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which would yield 4-hydroxyindole as a byproduct. Careful selection of reaction conditions is crucial to prevent premature deprotection.

Q3: Does the acetoxy group influence the regioselectivity of functionalization?

A3: Yes, the 4-acetoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions. As an electron-donating group through resonance, it can activate the benzene portion of the indole ring, potentially influencing the position of incoming electrophiles. However, in transition metal-catalyzed reactions, the regioselectivity is often controlled by other factors such as the position of a halide (for cross-coupling) or the nature of a directing group (for C-H activation).

Q4: Is N-protection of 4-acetoxyindole necessary for all functionalization reactions?

A4: While not always mandatory, N-protection of the indole is highly recommended for many reactions, particularly those involving organometallic reagents (e.g., Grignard or organolithium reagents) or strongly basic conditions. The acidic N-H proton can interfere with these reagents, leading to lower yields and unwanted side reactions. Common protecting groups for indoles include tosyl (Ts), tert-butyloxycarbonyl (Boc), and pivaloyl.

Troubleshooting Guides

Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Heck)
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive catalyst.- Ensure the palladium catalyst is not oxidized; use fresh catalyst or a pre-catalyst that is activated in situ. - Consider using a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand combination.
2. Inefficient transmetalation (Suzuki).- Use a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). - Ensure the boronic acid is of high quality and not decomposed.
3. Poor oxidative addition.- If using an aryl chloride, consider switching to a more reactive aryl bromide or iodide. - Use a more electron-rich phosphine ligand to promote oxidative addition.
4. Hydrolysis of the acetoxy group.- Use milder basic conditions (e.g., K₂CO₃ instead of NaOH). - Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.
Formation of significant byproducts 1. Homocoupling of the boronic acid (Suzuki).- Reduce the catalyst loading. - Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling.
2. Protodeborylation of the boronic acid (Suzuki).- Use anhydrous solvents. - Add the boronic acid later in the reaction sequence if possible.
3. Deacetylation of the starting material or product.- Screen different bases and solvents to find milder conditions. - Reduce the reaction time.
Poor Regioselectivity in Friedel-Crafts Acylation
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of acylated isomers 1. Insufficient directing effect of the 4-acetoxy group.- The electronic and steric environment of the indole ring can lead to acylation at multiple positions (e.g., C3, C5, C7). - Lowering the reaction temperature may improve selectivity.
2. Strong reaction conditions.- Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) instead of AlCl₃. - Consider using a less reactive acylating agent.
Acylation at the nitrogen atom 1. Unprotected indole N-H.- Protect the indole nitrogen with a suitable group (e.g., tosyl, Boc) before acylation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Acetoxy-X-haloindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-acetoxy-X-haloindole (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Deoxygenation: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a deoxygenated solvent (e.g., a mixture of dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions for 4-Acetoxy-7-bromoindole with Phenylboronic Acid (Illustrative Data)
EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9065
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O9085
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O9092
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10088
5PdCl₂(dppf) (3)-K₂CO₃DMF10078

Note: Data is illustrative and intended to guide optimization.

Visualizations

Troubleshooting_Low_Yield start Low or No Product catalyst Is the Catalyst Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes solution1 Use fresh catalyst Screen different Pd sources/ligands catalyst->solution1 No reagents Are Reagents High Quality? conditions->reagents Yes solution2 Optimize temperature Screen solvents and bases conditions->solution2 No success Problem Solved reagents->success Yes solution3 Use pure, dry reagents Check for degradation reagents->solution3 No

Caption: Troubleshooting workflow for low yield in functionalization reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Reagents & Flask) deoxygenate 2. Deoxygenation (Inert Atmosphere) setup->deoxygenate add_solvents_catalyst 3. Add Solvents & Catalyst deoxygenate->add_solvents_catalyst heat_stir 4. Heat and Stir (Monitor Progress) add_solvents_catalyst->heat_stir quench_extract 5. Quench and Extract heat_stir->quench_extract purify 6. Purify (Column Chromatography) quench_extract->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Technical Support Center: Acetoxyindole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of acetoxyindole synthesis.

Frequently Asked Questions (FAQs)

Q1: My acetoxyindole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in acetoxyindole synthesis can stem from several factors, particularly during scale-up. Here are some common causes and troubleshooting steps:

  • Moisture and Air Sensitivity: The starting materials and intermediates can be sensitive to moisture and air. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding more of the limiting reagent.

  • Product Instability: Certain acetoxyindoles, particularly 1-acetoxyindoles, can be unstable, leading to degradation and lower yields.[2] It has been observed that bulkier acyl groups can improve the stability of 1-acyloxyindoles.[2]

  • Suboptimal Reaction Temperature: Temperature control is crucial. For the acetylation of 4-hydroxyindole, the reaction is typically started at a low temperature (0-5°C) during the addition of reagents and then warmed to room temperature.[1] Deviations from the optimal temperature profile can lead to side reactions and decreased yield.

  • Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and crystallization steps. Ensure phase separation is clean during extractions and minimize transfers. When performing crystallization, optimizing the solvent system and cooling rate can improve recovery.

Q2: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

A2: Impurity formation is a common challenge during the scale-up of acetoxyindole synthesis. Here are some potential side reactions and mitigation strategies:

  • Over-acetylation or Side Reactions with the Indole Ring: The indole nucleus can be susceptible to electrophilic attack. To minimize this, control the stoichiometry of the acetylating agent (e.g., acetic anhydride) and maintain the recommended reaction temperature.[1]

  • Hydrolysis of the Acetoxy Group: The acetoxy group can be hydrolyzed back to a hydroxyl group if exposed to acidic or basic conditions for extended periods, especially at elevated temperatures. Ensure that the workup procedure is performed efficiently and at the appropriate temperature.

  • Formation of Colored Impurities: The appearance of dark colors in the reaction mixture can indicate the formation of polymeric or oxidized byproducts.[3] Using high-purity starting materials and maintaining an inert atmosphere can help reduce the formation of these impurities.

Q3: What are the critical parameters to consider when scaling up the purification of acetoxyindole?

A3: Scaling up purification requires careful consideration of several factors to maintain product quality and efficiency:

  • Washing Efficiency: The washing steps with aqueous acidic and basic solutions are critical for removing unreacted starting materials and basic/acidic byproducts.[1] Ensure adequate mixing and sufficient volume of washing solutions for efficient removal of impurities at a larger scale.

  • Crystallization: The choice of solvent and anti-solvent is crucial for effective crystallization and purification. For 4-acetoxyindole, a common procedure involves concentrating the reaction mixture in dichloromethane (DCM) and then adding heptane to precipitate the product.[1] The rate of addition of the anti-solvent and the cooling profile can significantly impact crystal size and purity.

  • Filtration and Drying: On a larger scale, the efficiency of filtration and drying becomes more important. Ensure the filtration setup can handle the larger volume of solids and that the product is dried under appropriate conditions (e.g., vacuum at a controlled temperature) to remove residual solvents without causing product degradation.[1]

Data Presentation

Table 1: Reagent Equivalents and Reaction Conditions for 4-Acetoxyindole Synthesis

Reagent/ParameterEquivalent/ConditionReference
4-Hydroxyindole1 eq (limiting reagent)[1]
Dichloromethane (DCM)6 volumes[1]
Pyridine1.2 eq[1]
Acetic Anhydride1.1 eq[1]
Initial Temperature0-5°C[1]
Reaction Temperature20-25°C[1]
Reaction Time1 - 1.5 hours warming, 3 hours stirring[1]
Workup - Acid Wash20% aqueous citric acid solution (3 x 3 vol)[1]
Workup - Base WashSaturated NaHCO3 solution (1 x 3 vol)[1]
CrystallizationAddition of heptane (6 vol)[1]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4-Acetoxyindole [1]

  • Vessel Preparation: Charge a suitable reaction vessel with 4-hydroxyindole (1 eq) under a nitrogen atmosphere.

  • Solvent Addition: Add dichloromethane (DCM, 6 volumes based on the charge of 4-hydroxyindole).

  • Cooling: Cool the mixture to 0-5°C.

  • Pyridine Addition: Add pyridine (1.2 eq) dropwise while maintaining the temperature between 0-5°C.

  • Acetic Anhydride Addition: Add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains between 0-5°C.

  • Reaction: Allow the reaction mixture to warm to 20-25°C over 1 to 1.5 hours and then stir for an additional 3 hours at this temperature.

  • Reaction Monitoring: Monitor the reaction for completion by TLC or HPLC.

  • Aqueous Workup:

    • Wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each).

    • Wash the organic layer once with a saturated sodium bicarbonate solution (3 volumes).

  • Drying and Concentration: Dry the DCM solution over magnesium sulfate (MgSO4), filter, and concentrate the solution by distillation to about half of its original volume.

  • Crystallization: Add heptane (6 volumes) and continue distillation to remove the remaining DCM until the product fully precipitates.

  • Isolation and Drying: Cool the slurry to 15-25°C, collect the solid product by filtration, wash with heptane (1 volume), and dry under vacuum at 60°C overnight.

Visualizations

experimental_workflow Experimental Workflow for 4-Acetoxyindole Synthesis A Charge 4-Hydroxyindole and DCM to Reactor B Cool to 0-5°C A->B C Add Pyridine (1.2 eq) B->C D Add Acetic Anhydride (1.1 eq) C->D E Warm to 20-25°C and Stir D->E F Monitor Reaction (TLC/HPLC) E->F G Aqueous Workup (Acid and Base Washes) F->G H Dry and Concentrate DCM Layer G->H I Crystallize with Heptane H->I J Filter and Dry Product I->J

Caption: Workflow for the synthesis of 4-acetoxyindole.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low Yield Observed check_reaction Was the reaction monitored to completion? start->check_reaction check_conditions Were anhydrous conditions maintained? check_reaction->check_conditions Yes incomplete_reaction Incomplete Reaction: - Extend reaction time - Add more limiting reagent check_reaction->incomplete_reaction No check_workup Were there significant losses during workup? check_conditions->check_workup Yes moisture Moisture Contamination: - Dry glassware thoroughly - Use inert atmosphere check_conditions->moisture No workup_loss Workup Losses: - Optimize phase separation - Minimize transfers - Optimize crystallization check_workup->workup_loss Yes product_instability Consider Product Instability: - Use milder conditions - Consider a more stable derivative if possible check_workup->product_instability No

Caption: Troubleshooting decision tree for low yield issues.

References

degradation pathways of acetoxyindole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetoxyindole. This resource provides detailed information on the degradation pathways of acetoxyindole under acidic and basic conditions, along with troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of acetoxyindole?

Under both acidic and basic conditions, the primary degradation pathway for acetoxyindoles (e.g., 1-acetoxyindole, 3-acetoxyindole, and 4-acetoxyindole) is the hydrolysis of the ester bond. This reaction yields the corresponding hydroxyindole and acetic acid.[1]

Q2: How stable is acetoxyindole in solution?

The ester bond in acetoxyindoles is known to be labile.[1] Degradation can occur even under weakly acidic or mildly basic conditions.[1] Therefore, it is crucial to control the pH of solutions containing acetoxyindole to prevent unwanted hydrolysis. This compound, in particular, has been reported to be generally unstable.[1]

Q3: What is the mechanism of acetoxyindole degradation?

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond, forming a hydroxyindole and acetic acid. This process is reversible.[2]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, eliminating the hydroxyindole (as an alkoxide) and forming acetic acid. The acetic acid is then deprotonated by the base to form an acetate salt, driving the reaction to completion and making it effectively irreversible.[2][3]

Q4: How can I monitor the degradation of acetoxyindole?

The degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can separate the parent acetoxyindole from its more polar degradation product, hydroxyindole. UV detection is suitable as both molecules contain a chromophore.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of acetoxyindole in solution The pH of the solution is not neutral or is unstable. The solvent may contain acidic or basic impurities.Ensure the use of a buffered solution at a neutral pH (around 6-7) for storage and during experiments where degradation is not the intended outcome. Use high-purity solvents.
Inconsistent degradation rates between experiments Temperature fluctuations. Inaccurate pH of the buffer.Use a temperature-controlled environment (e.g., a water bath or incubator) for your reactions.[4] Calibrate your pH meter regularly and prepare fresh buffers.
Poor separation of acetoxyindole and hydroxyindole in HPLC The mobile phase composition is not optimal. The column is not suitable.Optimize the mobile phase, for instance, by adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water/buffer. A C18 column is a good starting point.[5]
Appearance of unexpected peaks in the chromatogram Further degradation of the hydroxyindole product or side reactions. Impurities in the starting material.Analyze the starting material for purity before initiating the degradation study. If the hydroxyindole is known to be unstable under the reaction conditions, consider analyzing samples at earlier time points.

Quantitative Data Summary

The following table summarizes the expected relationship between pH and the stability of acetoxyindole based on general principles of ester hydrolysis. Actual rates will be specific to the isomer and experimental conditions.

Condition pH Range Relative Degradation Rate Primary Mechanism
Acidic1 - 4Increases with decreasing pHAcid-Catalyzed Hydrolysis
Near Neutral5 - 8MinimalUncatalyzed Hydrolysis (slow)
Basic9 - 14Increases with increasing pHBase-Catalyzed Hydrolysis

Experimental Protocols

Protocol: Monitoring Acetoxyindole Degradation by HPLC

This protocol outlines a general procedure for studying the degradation of acetoxyindole under specific pH conditions.

1. Materials:

  • Acetoxyindole (specify isomer, e.g., 3-acetoxyindole)
  • Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, citrate buffer for acidic pH, carbonate-bicarbonate buffer for basic pH)
  • HPLC-grade acetonitrile and water
  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]
  • Temperature-controlled incubator or water bath
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of acetoxyindole (e.g., 1 mg/mL) in acetonitrile.
  • Reaction Setup:
  • In separate temperature-controlled reaction vessels (e.g., at 37°C), add a known volume of the desired pH buffer.
  • To initiate the degradation, add a small, known volume of the acetoxyindole stock solution to each buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the volume of acetonitrile is low to minimize its effect on the reaction.
  • Sample Collection: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Sample Quenching (Optional but Recommended): To stop the reaction immediately, the collected sample can be diluted in a quenching solution, such as a neutral buffer or the mobile phase.
  • HPLC Analysis:
  • Mobile Phase: A typical starting condition could be a gradient or isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The aqueous portion can be buffered or contain a small amount of acid like trifluoroacetic acid (0.1%) to improve peak shape.[5]
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Monitor at the λmax of acetoxyindole (e.g., around 280 nm).[5]
  • Injection Volume: 10 µL
  • Data Analysis:
  • Identify and integrate the peaks corresponding to acetoxyindole and its degradation product (hydroxyindole).
  • Plot the concentration or peak area of acetoxyindole as a function of time for each pH condition to determine the degradation kinetics.

Degradation Pathway Diagrams

Acidic_Degradation Acetoxyindole Acetoxyindole ProtonatedEster Protonated Ester (Intermediate) Acetoxyindole->ProtonatedEster + H+ ProtonatedEster->Acetoxyindole - H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O TetrahedralIntermediate->ProtonatedEster - H2O Hydroxyindole Hydroxyindole TetrahedralIntermediate->Hydroxyindole - H+ AceticAcid Acetic Acid TetrahedralIntermediate->AceticAcid - H+

Caption: Acid-catalyzed hydrolysis of acetoxyindole.

Basic_Degradation Acetoxyindole Acetoxyindole TetrahedralIntermediate Tetrahedral Intermediate Acetoxyindole->TetrahedralIntermediate + OH- Hydroxyindole Hydroxyindole TetrahedralIntermediate->Hydroxyindole AceticAcid Acetic Acid TetrahedralIntermediate->AceticAcid Acetate Acetate AceticAcid->Acetate + OH-

Caption: Base-catalyzed hydrolysis of acetoxyindole.

References

Technical Support Center: 4-Acetoxyindole Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxyindole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 4-acetoxyindole and what are its common applications?

4-Acetoxyindole, also known as 4-indolyl acetate, is a chemical compound widely used as an intermediate in organic synthesis.[1] It serves as a crucial building block in the pharmaceutical industry for the synthesis of various indole-based compounds, including the psychedelic compound psilocin.[2][3] It is also utilized in the development of agrochemicals and functional materials.

Q2: What are the typical storage conditions for 4-acetoxyindole?

4-Acetoxyindole is typically an off-white solid.[1][4] For long-term storage, it is recommended to store it at 2°C - 8°C and protected from light.[2] Some suppliers recommend storing at ≤ -20 °C.[1]

Q3: What are the key safety precautions to consider when working with 4-acetoxyindole?

4-Acetoxyindole is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving 4-acetoxyindole.

Synthesis of 4-Acetoxyindole from 4-Hydroxyindole

This reaction involves the acetylation of 4-hydroxyindole, typically using acetic anhydride and a base like pyridine.

Q1: My reaction yield is low. What are the possible causes and solutions?

Low yields in the synthesis of 4-acetoxyindole can stem from several factors. Incomplete reaction is a common issue. Ensure that the reagents are of high purity and used in the correct stoichiometric ratios. The reaction is often performed at a low temperature initially (0-5°C) and then allowed to warm to room temperature.[5] Insufficient reaction time can also lead to low conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

Another potential cause for low yield is product loss during the workup and purification steps.[1] During aqueous washes, ensure proper phase separation to avoid loss of the organic layer containing the product. When precipitating the product with an anti-solvent like heptane, ensure complete precipitation by removing the more volatile solvent (e.g., DCM) and cooling the mixture.[5]

Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?

A common side reaction is the di-acetylation of 4-hydroxyindole, especially if the reaction conditions are not carefully controlled. Using a slight excess of acetic anhydride (e.g., 1.1 equivalents) and controlling the temperature can help minimize this.[5] The presence of residual starting material (4-hydroxyindole) in the final product is also common if the reaction does not go to completion.

Data Presentation: Optimizing Reaction Conditions for 4-Acetoxyindole Synthesis

ParameterRecommended ConditionTroubleshooting Tip
4-Hydroxyindole 1 equivalentEnsure high purity of starting material.
Acetic Anhydride 1.1 equivalentsUsing a large excess can lead to side products.
Pyridine 1.2 equivalentsActs as a base and catalyst.
Solvent Dichloromethane (DCM)Ensure the solvent is dry.
Temperature 0-5°C initially, then warm to 20-25°CSlow, controlled addition of reagents at low temperature is crucial.
Reaction Time 3-4 hoursMonitor by TLC for completion.

Experimental Protocol: Synthesis of 4-Acetoxyindole

  • Charge a reaction vessel with 4-hydroxyindole (1 eq.) under an inert atmosphere (e.g., Nitrogen).

  • Add dichloromethane (DCM, approx. 6 volumes based on the 4-hydroxyindole charge).

  • Cool the mixture to 0-5°C.

  • Add pyridine (1.2 eq.) dropwise while maintaining the temperature at 0-5°C.

  • Add acetic anhydride (1.1 eq.) dropwise, again keeping the temperature at 0-5°C.

  • Allow the reaction to warm to 20-25°C and stir for 3-4 hours.

  • Monitor the reaction for completion by TLC.

  • Upon completion, wash the reaction mixture with 20% aqueous citric acid solution (3 x 3 volumes) and then with saturated sodium bicarbonate solution (1 x 3 volumes).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Add heptane (approx. 6 volumes) to precipitate the product. Further distillation of DCM may be required for complete precipitation.

  • Cool the mixture to 15-25°C, collect the solid by filtration, wash with cold heptane, and dry under vacuum.[5]

Synthesis of Psilocin from 4-Acetoxyindole

This multi-step synthesis typically involves the reaction of 4-acetoxyindole with oxalyl chloride, followed by reaction with dimethylamine, and finally reduction with a hydride source like Lithium Aluminum Hydride (LAH).

Q1: The reaction with oxalyl chloride is turning dark and I'm getting a low yield of the intermediate. What's happening?

The acylation of 4-acetoxyindole with oxalyl chloride is an exothermic reaction.[3] If the addition of oxalyl chloride is too fast, it can lead to a temperature excursion and decomposition of the starting material or product, resulting in a dark reaction mixture and low yield. It is critical to add the oxalyl chloride slowly at a controlled, low temperature.

Furthermore, any residual oxalyl chloride can cause the decomposition of the subsequent intermediate.[6] It is important to either use a precise amount of oxalyl chloride or to remove any excess before proceeding to the next step.

Q2: The final reduction step with LAH is giving me a complex mixture of products. How can I improve the selectivity?

The reduction of the ketoamide intermediate with LAH is a powerful reaction that reduces both the ketone and the amide functionalities.[3] However, it can also be non-selective if not performed carefully. The reaction should be carried out under strictly anhydrous conditions, as LAH reacts violently with water. The temperature should be carefully controlled, often starting at a low temperature and allowing it to slowly warm. The workup procedure is also critical to quench the excess LAH and hydrolyze the aluminum salts to liberate the product.

Q3: I am having trouble with the phosphorylation step to get to psilocybin. What are the critical parameters?

The direct phosphorylation of psilocin is highly sensitive to moisture.[3] Any presence of water can lead to the hydrolysis of the phosphorylating agent (e.g., POCl₃) and the re-formation of psilocin.[3] Therefore, strictly anhydrous conditions are paramount. The reaction time is also critical, as prolonged reaction times can lead to the formation of impurities like pyrophosphate psilocybin.[3]

Data Presentation: Key Parameters in Psilocin Synthesis from 4-Acetoxyindole

StepKey ParameterRecommended ConditionTroubleshooting Tip
Acylation Temperature ControlSlow addition of oxalyl chloride at low temperature.Prevents decomposition and side reactions.
Acylation Oxalyl Chloride StoichiometryUse of a slight excess, followed by removal.Prevents decomposition of the subsequent intermediate.[6]
Amidation Dimethylamine AdditionControlled addition.Ensure complete conversion of the acid chloride.
Reduction Anhydrous ConditionsUse of dry solvents and glassware.LAH reacts violently with water.
Reduction Temperature ControlOften performed at low temperature initially.Improves selectivity and reduces side products.
Phosphorylation Moisture SensitivityStrictly anhydrous conditions.Prevents hydrolysis of reagents and product.[3]

Experimental Protocol: Synthesis of Psilocin from 4-Acetoxyindole (Simplified)

  • Dissolve 4-acetoxyindole in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., 0°C).

  • Slowly add a solution of oxalyl chloride in the same solvent.

  • After the addition is complete, stir the reaction for a specified time at low temperature.

  • In a separate flask, prepare a solution of dimethylamine in an anhydrous solvent.

  • Slowly add the acid chloride solution from step 4 to the dimethylamine solution at a low temperature.

  • Allow the reaction to proceed to form the ketoamide intermediate.

  • In a separate flask, prepare a suspension of Lithium Aluminum Hydride (LAH) in an anhydrous solvent like THF.

  • Cool the LAH suspension and slowly add a solution of the ketoamide intermediate.

  • After the addition, the reaction may be allowed to warm to room temperature or refluxed to ensure complete reduction.

  • Carefully quench the reaction by the sequential addition of water and a base solution (e.g., NaOH).

  • Filter the resulting solids and extract the filtrate with a suitable organic solvent.

  • Purify the crude psilocin by crystallization or chromatography.[2][3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Acetoxyindole cluster_psilocin Synthesis of Psilocin start 4-Hydroxyindole step1 Acetylation (Acetic Anhydride, Pyridine) start->step1 product1 4-Acetoxyindole step1->product1 step2 Acylation (Oxalyl Chloride) product1->step2 step3 Amidation (Dimethylamine) step2->step3 step4 Reduction (LAH) step3->step4 product2 Psilocin step4->product2

Caption: Experimental workflow for the synthesis of psilocin from 4-hydroxyindole via a 4-acetoxyindole intermediate.

troubleshooting_guide start Low Reaction Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction workup_loss Product Loss During Workup? start->workup_loss side_reactions Significant Side Reactions? start->side_reactions check_reagents Check Reagent Purity and Stoichiometry incomplete_reaction->check_reagents Yes increase_time Increase Reaction Time Monitor by TLC incomplete_reaction->increase_time Yes optimize_temp Optimize Reaction Temperature incomplete_reaction->optimize_temp Yes improve_extraction Improve Extraction Technique (e.g., back-extraction) workup_loss->improve_extraction Yes optimize_precipitation Optimize Precipitation/ Crystallization Conditions workup_loss->optimize_precipitation Yes control_stoichiometry Control Reagent Stoichiometry (e.g., avoid large excess) side_reactions->control_stoichiometry Yes control_temp Ensure Strict Temperature Control side_reactions->control_temp Yes purification Optimize Purification Method (e.g., chromatography, recrystallization) side_reactions->purification Yes

Caption: Troubleshooting decision tree for addressing low reaction yields in 4-acetoxyindole mediated reactions.

References

Technical Support Center: Stabilization of Reactive Indole Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive indole intermediates.

Troubleshooting Guides

Issue: Low yield or decomposition of indole during reaction.

  • Question: My indole-containing starting material is decomposing under the reaction conditions, leading to low yields. What are the likely causes and how can I mitigate this?

  • Answer: Indole and its derivatives are susceptible to degradation, particularly under acidic conditions. The C3 position is highly nucleophilic and prone to protonation by strong acids, which can lead to polymerization or other side reactions.[1] The N-H proton is also acidic and can be deprotonated by strong bases, which can influence the reactivity of the indole ring.

    Troubleshooting Steps:

    • Protect the Indole Nitrogen: The most common strategy to prevent decomposition and control reactivity is to install a protecting group on the indole nitrogen.[2] The choice of protecting group is critical and depends on the subsequent reaction conditions.

    • Reaction Condition Optimization:

      • pH Control: If possible, buffer the reaction mixture to maintain a neutral or slightly basic pH.

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.

      • Inert Atmosphere: For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Choice of Reagents: Use milder reagents where possible. For example, if a strong acid is required, consider using a Lewis acid that might be more selective.

Issue: Unexpected regioselectivity in electrophilic substitution.

  • Question: I am trying to perform an electrophilic substitution on my indole, but I am getting a mixture of products or substitution at an unexpected position. Why is this happening?

  • Answer: The C3 position of indole is the most electron-rich and, therefore, the most reactive site for electrophilic aromatic substitution, being about 10^13 times more reactive than benzene.[1] However, substitution at other positions (C2, C5, etc.) can occur, especially if the C3 position is blocked or if the reaction is performed under strongly acidic conditions.[1] If the C3 position is protonated in highly acidic media, C5 becomes the most common site for electrophilic attack.[1]

    Troubleshooting Steps:

    • N-Protection: The electronic nature of the N-protecting group can significantly influence the regioselectivity.

      • Electron-withdrawing groups (e.g., sulfonyl, acyl) decrease the nucleophilicity of the indole ring and can sometimes direct substitution to other positions.[3]

      • Electron-donating or neutral groups (e.g., benzyl, SEM) have less of an impact on the inherent reactivity of the indole ring.[3]

    • Steric Hindrance: A bulky substituent at the C2 or N1 position can sterically hinder the approach of the electrophile to the C3 position, potentially leading to substitution at other sites.

    • Reaction Conditions: As mentioned, highly acidic conditions can alter the site of substitution. Carefully control the acidity of your reaction medium.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the indole nitrogen, and when should I use them?

A1: The choice of a protecting group for the indole nitrogen is crucial and depends on its stability to the reaction conditions and the ease of its removal. Here is a summary of common protecting groups:

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStabilityNotes
BenzenesulfonylBsBenzenesulfonyl chloride, baseStrong base (e.g., NaOH, Mg/MeOH)Stable to acids, many oxidizing and reducing agents.Strongly electron-withdrawing, deactivates the indole ring towards electrophilic substitution.[3]
TosylTsTosyl chloride, baseStrong base (e.g., NaOH, KOH), reductive conditions.Similar to Benzenesulfonyl.Strongly electron-withdrawing.
tert-ButoxycarbonylBocBoc anhydride, DMAPStrong acids (e.g., TFA, HCl)Stable to base, hydrogenation. Labile to strong acids.Electron-withdrawing, can be cleaved under relatively mild acidic conditions.
BenzylBnBenzyl bromide, baseHydrogenolysis (e.g., H₂, Pd/C)Stable to acids, bases, and some oxidizing/reducing agents.Does not significantly alter the electronics of the indole ring.[3]
[2-(Trimethylsilyl)ethoxy]methylSEMSEM chloride, base (e.g., NaH)Fluoride ion (e.g., TBAF), strong acids (e.g., TFA).Stable to a wide range of conditions, including lithiation.[4][5]Can be removed under mild conditions.
PivaloylPivPivaloyl chloride, baseStrong base (e.g., LiOH, NaOMe)Protects both N1 and C2 positions due to steric hindrance.[2]Notoriously difficult to remove.[2]

Q2: How do I choose between an electron-withdrawing and a non-electron-withdrawing protecting group?

A2: The electronic nature of the protecting group has a significant impact on the reactivity of the indole ring.

  • Use an electron-withdrawing group (EWG) such as sulfonyl (Ts, Bs) or acyl (Boc) when you want to:

    • Decrease the nucleophilicity of the indole ring to prevent side reactions in the presence of strong electrophiles.

    • Facilitate deprotonation at the C2 position for subsequent functionalization.

  • Use a non-electron-withdrawing or electron-donating group (EDG) such as benzyl (Bn) or silyl ethers when you want to:

    • Maintain the high nucleophilicity of the indole ring for electrophilic substitution reactions at the C3 position.

    • Avoid significant changes to the electronic properties of the indole system.[3]

Q3: My N-deprotection step is failing. What can I do?

A3: Deprotection failures are a common issue. Here are some troubleshooting tips:

  • Incomplete Reaction:

    • Increase reaction time and/or temperature: Some protecting groups, like pivaloyl or phenylsulfonyl, require harsh conditions for removal.[2][3]

    • Increase the excess of reagent: Use a larger excess of the deprotecting agent.

    • Check reagent quality: Ensure your deprotecting agent (e.g., TFA, Pd/C) is fresh and active.

  • Substrate Decomposition:

    • Use milder conditions: If your product is sensitive to the deprotection conditions, explore alternative protecting groups that can be removed under milder conditions in future syntheses.

    • Scavengers: For acid-catalyzed deprotections, consider adding a scavenger (e.g., triethylsilane) to trap reactive carbocations that can cause side reactions.

  • Incorrect Deprotection Strategy:

    • Confirm compatibility: Double-check that the chosen deprotection method is appropriate for the specific protecting group and is compatible with the other functional groups in your molecule.

Experimental Protocols

Protocol 1: N-Benzoyl Protection of Indole

  • Dissolve Indole: Dissolve 1 equivalent of indole in a suitable solvent (e.g., THF, DCM) in a round-bottom flask under an inert atmosphere.

  • Add Base: Add 1.2 equivalents of a base (e.g., pyridine or triethylamine).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Benzoyl Chloride: Slowly add 1.1 equivalents of benzoyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Deprotection of N-Boc Indole

  • Dissolve N-Boc Indole: Dissolve 1 equivalent of the N-Boc protected indole in dichloromethane (DCM).

  • Add Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product as needed.

Visualizations

G Decision Tree for N-Protecting Group Selection start Start: Need to protect indole N-H subsequent_reaction What are the subsequent reaction conditions? start->subsequent_reaction strong_acid Strongly Acidic? subsequent_reaction->strong_acid strong_base Strongly Basic? subsequent_reaction->strong_base reductive Reductive (e.g., H2, Pd/C)? subsequent_reaction->reductive nucleophilic_attack Need to maintain high nucleophilicity at C3? subsequent_reaction->nucleophilic_attack use_Bn_SEM Use Benzyl (Bn) or SEM strong_acid->use_Bn_SEM Yes avoid_Boc Avoid Boc strong_acid->avoid_Boc Yes use_Boc_Bn_SEM Use Boc, Bn, or SEM strong_acid->use_Boc_Bn_SEM No strong_base->use_Boc_Bn_SEM Yes avoid_sulfonyl Avoid sulfonyl groups if using strong base for other steps strong_base->avoid_sulfonyl Yes avoid_Bn Avoid Benzyl (Bn) reductive->avoid_Bn Yes use_Boc_sulfonyl_SEM Use Boc, sulfonyl, or SEM reductive->use_Boc_sulfonyl_SEM No use_Bn_SEM_no_EWG Use non-EWG like Bn or SEM nucleophilic_attack->use_Bn_SEM_no_EWG Yes use_EWG Use EWG like Boc or sulfonyl nucleophilic_attack->use_EWG No G General Workflow for Indole Functionalization start Indole Starting Material protection N-Protection start->protection protected_indole N-Protected Indole protection->protected_indole reaction Functionalization Reaction (e.g., Electrophilic Substitution) protected_indole->reaction functionalized_indole Functionalized N-Protected Indole reaction->functionalized_indole deprotection N-Deprotection functionalized_indole->deprotection final_product Final Functionalized Indole deprotection->final_product G Influence of N-Protection on Electrophilic Substitution cluster_0 Unprotected Indole cluster_1 N-Protected Indole (EWG) cluster_2 N-Protected Indole (Non-EWG) unprotected_indole Indole (N-H) product_C3 3-Substituted Indole (Major Product) unprotected_indole->product_C3 High Reactivity at C3 electrophile_unprotected E+ electrophile_unprotected->product_C3 protected_indole_EWG Indole (N-EWG) product_C3_deactivated 3-Substituted Indole protected_indole_EWG->product_C3_deactivated Decreased Reactivity at C3 electrophile_EWG E+ electrophile_EWG->product_C3_deactivated side_products Other isomers possible product_C3_deactivated->side_products protected_indole_non_EWG Indole (N-Bn, N-SEM) product_C3_maintained 3-Substituted Indole (Major Product) protected_indole_non_EWG->product_C3_maintained Reactivity similar to unprotected electrophile_non_EWG E+ electrophile_non_EWG->product_C3_maintained

References

Technical Support Center: Synthesis of Multisubstituted 1-Acyloxyindoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of multisubstituted 1-acyloxyindoles. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 1-acyloxyindoles can stem from several factors. Here's a breakdown of potential issues and solutions:

  • Instability of the 1-Acyloxyindole Product: Certain 1-acyloxyindoles, particularly 1-acetoxyindoles, are inherently unstable and can decompose during the reaction or workup.[1][2][3]

    • Troubleshooting:

      • Consider using a bulkier acylating agent (e.g., pivaloyl chloride or benzoyl chloride) as bulkier groups on the acyl moiety can enhance stability.[1][2][3]

      • Minimize reaction time and workup duration.

      • Maintain low temperatures during the reaction and purification steps.

  • Suboptimal Base Selection: The choice of base for the acylation of the intermediate 1-hydroxyindole is critical.

    • Troubleshooting:

      • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to provide the best results compared to other bases like K₂CO₃, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP).[1]

  • Incomplete Formation of the 1-Hydroxyindole Intermediate: The one-pot synthesis relies on the successful formation of the 1-hydroxyindole intermediate before the final acylation step.

    • Troubleshooting:

      • Monitor the conversion of the starting material to the 1-hydroxyindole intermediate using thin-layer chromatography (TLC) before adding the acylating agent.[1]

  • Hydrolysis of the Product: 1-Acyloxyindoles can be sensitive to moisture and may hydrolyze back to the 1-hydroxyindole, especially under basic conditions.[1][3]

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents.

      • During workup, use neutral or slightly acidic washes.

Q2: I am observing significant product decomposition on my TLC plate. How can I minimize this?

A2: Decomposition on TLC plates is a common issue for less stable 1-acyloxyindole derivatives, such as those with linear alkyl groups on the acyl moiety (e.g., 1-butanoyloxyindole and 1-acetoxyindole).[1]

  • Troubleshooting:

    • Run the TLC quickly and develop the plate immediately after spotting.

    • Use a less polar solvent system if possible to reduce the time the compound spends on the silica gel.

    • Consider using alternative analytical techniques like LC-MS to monitor the reaction if TLC proves to be unreliable.

Q3: What are some potential side reactions, and how can I avoid them?

A3: Besides decomposition, other side reactions can occur:

  • N-Alkylation vs. N-Acylation: While the goal is acylation of the 1-hydroxyindole, under certain conditions, alkylation of the indole nitrogen could be a competing reaction, though less likely in this specific sequence.

  • Reactions at C3: The C3 position of the indole ring is nucleophilic and can react with electrophiles. However, the one-pot procedure starting from the nitro ketoester is designed to favor the formation of the desired substituted indole core.

  • Oxidation: Indoles can be susceptible to oxidation, especially when exposed to air and light.[4]

    • Troubleshooting:

      • Conducting the reaction under an inert atmosphere can help minimize oxidation.

Q4: I'm having trouble with the purification of my 1-acyloxyindole. What are the recommended procedures?

A4: The instability of some 1-acyloxyindoles necessitates careful purification.

  • Troubleshooting:

    • Column Chromatography: If chromatography is necessary, use a quick "flash" chromatography technique with a minimally acidic stationary phase (e.g., silica gel treated with a small amount of triethylamine in the eluent). Avoid prolonged exposure to silica gel.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a good purification method that avoids the issues associated with chromatography.

    • Distillation: For thermally stable, volatile compounds, vacuum distillation can be an effective purification method as it allows for distillation at a lower temperature, reducing the risk of decomposition.

Data Presentation

Table 1: Optimization of Reaction Conditions for 1-Acyloxyindole Synthesis

EntryAcylating AgentBase (equiv.)Yield (%)
1Pivaloyl ChlorideDBU (14.0)35
2Benzoyl ChlorideDBU (14.0)33
3Acetic AnhydrideDBU (14.0)24

Data adapted from a study on the synthesis of new multisubstituted 1-acyloxyindole compounds.[1]

Table 2: Yields of Various Synthesized 1-Acyloxyindoles

CompoundYield (%)
1du n-Prn-Pr28
1dv n-Penn-Pen25
1dx MeMe24
1dy t-But-Bu35
1dz PhPh33

This table illustrates how the nature of the R¹ and R² groups influences the final yield, with bulkier groups on the acyl moiety (R²) generally leading to higher yields due to increased stability.[1]

Experimental Protocols

General One-Pot Procedure for the Synthesis of Multisubstituted 1-Acyloxyindoles

This protocol is based on the successful one-pot, four-step synthesis of 1-acyloxyindoles.[1]

Materials:

  • Substituted nitro ketoester (starting material)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • 4Å Molecular Sieves

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Appropriate alcohol (R¹OH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acylating agent (e.g., acetic anhydride, acyl chloride)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add SnCl₂·2H₂O and 4Å molecular sieves.

  • Add anhydrous DME and stir the mixture for 30 minutes at room temperature.

  • To this stirred mixture, add the alcohol (R¹OH) followed by the nitro ketoester substrate.

  • Heat the reaction mixture to 40 °C and stir for 1.5–3 hours. Monitor the disappearance of the starting material by TLC to confirm the formation of the 1-hydroxyindole intermediate.

  • After the formation of the intermediate is complete, cool the reaction to room temperature and add more anhydrous DME.

  • Slowly add DBU (14.0 equivalents) with vigorous stirring and continue to stir for 30 minutes at room temperature.

  • Cool the reaction mixture in an ice bath and add the acylating agent (e.g., acetic anhydride or acyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1.5–4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction and proceed with a standard aqueous workup.

  • Purify the crude product by flash column chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_intermediate Step 2: Intermediate Formation cluster_acylation Step 3: Acylation cluster_workup Step 4: Workup & Purification prep Stir SnCl₂·2H₂O and 4Å MS in DME for 30 min at RT add_reagents Add Alcohol (R¹OH) and Nitro Ketoester prep->add_reagents heat Heat to 40°C for 1.5-3h add_reagents->heat monitor1 Monitor by TLC for 1-Hydroxyindole Formation heat->monitor1 cool_add_dbu Cool to RT, add DME, then add DBU monitor1->cool_add_dbu Reaction Complete stir_dbu Stir for 30 min at RT cool_add_dbu->stir_dbu cool_add_acyl Cool in Ice Bath, add Acylating Agent stir_dbu->cool_add_acyl react Stir for 1.5-4h at RT cool_add_acyl->react monitor2 Monitor by TLC react->monitor2 workup Aqueous Workup monitor2->workup Reaction Complete purify Purification (Chromatography/Crystallization) workup->purify product Final 1-Acyloxyindole purify->product

Caption: One-pot synthesis workflow for multisubstituted 1-acyloxyindoles.

troubleshooting_yield start Low Yield? instability Is the acyl group small (e.g., acetyl)? start->instability base_check Which base was used? start->base_check hydrolysis_check Were anhydrous conditions used? start->hydrolysis_check solution_instability Use a bulkier acylating agent (pivaloyl, benzoyl chloride). instability->solution_instability Yes other_issues Investigate other parameters (temperature, reaction time). instability->other_issues No solution_base Use DBU as the base. base_check->solution_base Not DBU base_check->other_issues DBU solution_hydrolysis Ensure dry glassware and an inert atmosphere. hydrolysis_check->solution_hydrolysis No hydrolysis_check->other_issues Yes

Caption: Troubleshooting guide for low yields in 1-acyloxyindole synthesis.

References

Validation & Comparative

A Comparative Analysis of 1-Acetoxyindole and 4-Acetoxyindole Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of 1-acetoxyindole and 4-acetoxyindole. While direct comparative quantitative studies are limited, this document synthesizes available data to highlight the distinct chemical behaviors of these two isomers, providing valuable insights for their application in organic synthesis and drug development.

Overview of Structural and Electronic Differences

The position of the acetoxy group profoundly influences the electronic properties and, consequently, the reactivity of the indole ring. In This compound , the acetoxy group is attached to the nitrogen atom of the pyrrole ring. This N-acetylation significantly withdraws electron density from the nitrogen, which can affect the aromaticity and nucleophilicity of the entire indole system. In contrast, 4-acetoxyindole has the acetoxy group on the benzene ring, where its electronic effect is primarily exerted through resonance and inductive effects on the carbocyclic portion of the molecule.

Comparative Reactivity and Stability

A key difference between the two isomers lies in their stability. 1-Acetoxyindoles are generally reported to be unstable compounds. They are particularly susceptible to hydrolysis, readily cleaving the N-acyl bond to form 1-hydroxyindole, especially under basic conditions. This inherent instability suggests a higher reactivity of the N-acetoxy group as a leaving group.

4-Acetoxyindole, on the other hand, is a more stable compound and is widely used as a synthetic intermediate. Its stability allows for a broader range of reaction conditions to be employed for further functionalization of the indole nucleus.

PropertyThis compound4-Acetoxyindole
Stability Generally unstable, prone to hydrolysis.Stable crystalline solid.
Reactivity toward Nucleophiles (Hydrolysis) Highly susceptible to hydrolysis, particularly under basic conditions.Relatively stable to hydrolysis under neutral and acidic conditions.
Reactivity toward Electrophiles The electron-withdrawing N-acetoxy group deactivates the pyrrole ring towards electrophilic substitution.The acetoxy group at C-4 can influence the regioselectivity of electrophilic substitution on the benzene and pyrrole rings.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 1-acyloxyindoles involves the reduction of a suitable nitro precursor followed by in-situ acylation.

Protocol:

  • To a stirred solution of the corresponding 1-hydroxyindole precursor in an appropriate solvent (e.g., dichloromethane), add a base (e.g., pyridine or triethylamine) at 0 °C.

  • Slowly add acetic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

  • Work-up the reaction mixture by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 4-Acetoxyindole

4-Acetoxyindole is typically synthesized from 4-hydroxyindole.

Protocol:

  • Suspend 4-hydroxyindole in a suitable solvent such as dichloromethane.

  • Add a base, commonly pyridine, to the suspension.

  • Cool the mixture to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to proceed at room temperature until completion.

  • Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution.

  • The organic layer is then dried, and the solvent is evaporated to yield 4-acetoxyindole, which can be further purified by recrystallization.

Reaction Mechanisms and Workflows

Below are diagrams illustrating the synthesis of these compounds.

Synthesis_of_1_Acetoxyindole 1-Hydroxyindole 1-Hydroxyindole This compound This compound 1-Hydroxyindole->this compound Acetic Anhydride, Base

Caption: Synthesis of this compound.

Synthesis_of_4_Acetoxyindole 4-Hydroxyindole 4-Hydroxyindole 4-Acetoxyindole 4-Acetoxyindole 4-Hydroxyindole->4-Acetoxyindole Acetic Anhydride, Pyridine

Caption: Synthesis of 4-Acetoxyindole.

Comparative Discussion of Reactivity

The primary difference in reactivity stems from the location of the acetoxy group.

This compound: The electron-withdrawing nature of the acetyl group on the nitrogen atom significantly reduces the electron density of the pyrrole ring. This deactivation makes electrophilic substitution at the C3 position, a hallmark reaction of indoles, more difficult compared to indole itself. The lability of the N-O bond also makes it prone to act as a source of electrophilic oxygen or undergo rearrangement reactions under certain conditions. Its instability towards hydrolysis is a key characteristic that limits its synthetic utility in multi-step sequences requiring basic or protic conditions.

4-Acetoxyindole: The acetoxy group at the 4-position has a more nuanced effect. It is an electron-withdrawing group by induction but can also act as a weak activating group through resonance by donating a lone pair from the phenolic oxygen to the benzene ring. This can influence the regioselectivity of electrophilic aromatic substitution on the benzene ring. The pyrrole ring's reactivity is less directly affected compared to this compound, and it remains a nucleophilic center for reactions like electrophilic substitution at C3. The stability of 4-acetoxyindole makes it a versatile building block. For example, the acetoxy group can be hydrolyzed to a hydroxyl group, which can then be used for further functionalization, or it can be subjected to reactions like the Fries rearrangement.

Reactivity_Comparison cluster_1 This compound cluster_2 4-Acetoxyindole a Prone to Hydrolysis b Deactivated Pyrrole Ring c Stable Intermediate d Modulated Benzene Ring Reactivity Reactivity Reactivity This compound This compound Reactivity->this compound Higher (in terms of instability) 4-Acetoxyindole 4-Acetoxyindole Reactivity->4-Acetoxyindole Lower (more stable)

Caption: Key reactivity differences.

Conclusion

Navigating the Analytical Maze: A Guide to Validating Methods for Acetoxyindole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for the validation of analytical methods for acetoxyindole, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3]

While specific validated methods for the quantification of acetoxyindole are not extensively detailed in publicly available literature, this guide leverages established methodologies for structurally similar indole compounds to provide a comprehensive roadmap for developing and validating fit-for-purpose analytical techniques. We will explore the common analytical platforms—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—and delineate the critical validation parameters as prescribed by international guidelines.

Comparative Overview of Analytical Techniques

The choice of analytical technique for acetoxyindole quantification will depend on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix.

Analytical TechniquePrincipleCommon DetectorAdvantagesDisadvantages
RP-HPLC Separation based on polarityUV, FluorescenceRobust, cost-effective, widely availableMay lack sensitivity for trace analysis, potential for matrix interference
LC-MS/MS Separation by chromatography, detection by massTriple QuadrupoleHigh sensitivity and selectivity, suitable for complex matricesHigher cost, requires specialized expertise
GC-MS Separation of volatile compoundsMass SpectrometerExcellent for volatile and thermally stable compoundsRequires derivatization for non-volatile compounds, potential for thermal degradation

Key Validation Parameters: A Comparative Summary

Method validation ensures that an analytical procedure is suitable for its intended purpose. The following table summarizes the key validation parameters that must be assessed, with illustrative performance data drawn from validated methods for related indole compounds.

Validation ParameterHPLC-UV/FLDLC-MS/MSGC-MS
Linearity (r²) ≥ 0.998≥ 0.995≥ 0.99
Accuracy (% Recovery) 98-102%85-115%80-120%
Precision (% RSD) ≤ 2%≤ 15%≤ 15%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Specificity/Selectivity Demonstrated by peak purity and resolution from interferencesDemonstrated by unique precursor > product ion transitions (MRM)Demonstrated by characteristic mass spectra and retention times

Experimental Protocols: A General Framework

While specific protocols must be optimized for acetoxyindole, the following provides a detailed starting point for method development and validation based on common practices for related indole compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: HPLC system with a UV or Fluorescence detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of acetoxyindole, or fluorescence detection with excitation and emission wavelengths optimized for sensitivity.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) and filter through a 0.45 µm syringe filter.

  • Validation:

    • Linearity: Prepare a series of calibration standards of acetoxyindole and inject them. Plot the peak area versus concentration and perform a linear regression analysis.

    • Accuracy: Spike a blank matrix with known concentrations of acetoxyindole at low, medium, and high levels. Calculate the percentage recovery.

    • Precision: Analyze multiple preparations of a homogenous sample at the same concentration (repeatability) and on different days with different analysts (intermediate precision).

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Specificity: Analyze blank matrix, placebo (if applicable), and stressed samples to ensure no interference at the retention time of acetoxyindole.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions: Similar to HPLC, but often with smaller column dimensions and lower flow rates to enhance MS sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transition: The precursor ion (the molecular ion of acetoxyindole) and a specific product ion (a fragment of the precursor ion) are selected.

  • Sample Preparation: Protein precipitation (for biological samples) or simple dilution and filtration.

  • Validation: Follows similar principles to HPLC validation, with acceptance criteria generally wider due to the complexity of the technique and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure vaporization without degradation.

  • Oven Temperature Program: A temperature gradient to ensure good separation of analytes.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation: May require derivatization to increase the volatility and thermal stability of acetoxyindole.

  • Validation: Similar to HPLC and LC-MS, with a focus on the reproducibility of the derivatization step if applicable.

Mandatory Visualizations

To aid in the conceptualization of the analytical workflow, the following diagrams illustrate a generalized validation workflow and a hypothetical signaling pathway involving an indole-based compound.

analytical_method_validation_workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report data_analysis->report

Caption: A generalized workflow for the validation of an analytical method.

signaling_pathway acetoxyindole Acetoxyindole Derivative receptor Serotonin Receptor (e.g., 5-HT) acetoxyindole->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A hypothetical signaling pathway for an acetoxyindole derivative.

Conclusion

The successful quantification of acetoxyindole relies on the development and validation of a robust and reliable analytical method. While specific published methods for acetoxyindole are scarce, the principles and protocols outlined in this guide for HPLC, LC-MS/MS, and GC-MS provide a solid foundation for researchers. By systematically evaluating key validation parameters such as linearity, accuracy, precision, and specificity, scientists can ensure the integrity of their analytical data and contribute to the advancement of drug discovery and development.

References

comparing the efficacy of different catalysts for 4-Acetoxyindole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-acetoxyindole, a key intermediate in organic chemistry. This document provides a comparative analysis of different synthetic strategies, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes to 4-Acetoxyindole

The synthesis of 4-acetoxyindole can be approached through various chemical strategies. This guide focuses on two primary, distinct methods: the direct acetylation of 4-hydroxyindole and a modern approach involving the oxidative cyclization of 2-alkynylanilines. The efficacy of these methods is compared based on yield, reaction conditions, and substrate availability.

Data Summary

The following table summarizes the quantitative data for two prominent synthetic routes to 4-acetoxyindole, providing a clear comparison of their performance.

Parameter Route A: Direct Acetylation Route B: Oxidative Cyclization
Starting Material 4-Hydroxyindole2-Alkynylaniline
Catalyst/Reagent Pyridine / Acetic AnhydridePhenyliodine(III) diacetate (PhI(OAc)₂)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to 25 °CRoom Temperature
Reaction Time ~4.5 hoursNot specified (described as "rapid")
Yield 99.2%[1]Up to 85% (for the specific substrate shown)[2]
Key Advantage Extremely high yield, simple reagentsAccess from readily available anilines[2]

Experimental Protocols & Methodologies

Detailed experimental procedures for the key synthetic routes are provided below. These protocols are essential for reproducing the results and for adapting the methods to specific research needs.

Route A: Direct Acetylation of 4-Hydroxyindole

This method represents a classical and highly efficient approach for the synthesis of 4-acetoxyindole.

Protocol:

  • A reaction vessel is charged with 4-hydroxyindole (1 equivalent, limiting reagent) under a nitrogen atmosphere.

  • Dichloromethane (DCM, 6 volumes based on the 4-hydroxyindole charge) is added, and the mixture is cooled to 0-5 °C.

  • Pyridine (1.2 equivalents) is added dropwise to the cooled mixture.

  • Acetic anhydride (1.1 equivalents) is then added dropwise, maintaining the temperature at 0-5 °C.

  • The reaction is allowed to warm to 20-25 °C over 1 to 1.5 hours and is then stirred for an additional 3 hours.

  • Upon completion, the reaction mixture is washed sequentially with 20% aqueous citric acid solution and saturated sodium bicarbonate solution.

  • The organic layer is dried over magnesium sulfate, filtered, and partially concentrated.

  • Heptane is added to precipitate the product, which is then collected by filtration and dried under vacuum.[1]

Route B: PhI(OAc)₂-Mediated Oxidative Cyclization

This contemporary method provides access to 4-acetoxyindoles from different starting materials, showcasing a cascade reaction pathway.

Protocol:

  • To a solution of the 2-alkynylaniline (1 equivalent) in dichloromethane (DCM), phenyliodine(III) diacetate (PhI(OAc)₂) is added.

  • The reaction is stirred at room temperature.

  • The process involves an oxidative dearomatization followed by a cascade of nucleophilic addition, cyclization, and aromatization to yield the 4-acetoxyindole product.

  • The formed 4-acetoxyindoles can be used as versatile precursors for various C4-functionalized indoles.[2]

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.

A_start Start: 4-Hydroxyindole A_dissolve Dissolve in DCM under N2 A_start->A_dissolve A_cool Cool to 0-5 °C A_dissolve->A_cool A_add_pyr Add Pyridine (1.2 eq) A_cool->A_add_pyr A_add_ac2o Add Acetic Anhydride (1.1 eq) A_add_pyr->A_add_ac2o A_warm Warm to 20-25 °C & Stir A_add_ac2o->A_warm A_wash Aqueous Workup (Citric Acid, NaHCO3) A_warm->A_wash A_isolate Isolate & Purify Product A_wash->A_isolate A_end End: 4-Acetoxyindole A_isolate->A_end

Caption: Workflow for Route A: Direct Acetylation.

B_start Start: 2-Alkynylaniline B_dissolve Dissolve in DCM B_start->B_dissolve B_add_reagent Add PhI(OAc)2 B_dissolve->B_add_reagent B_react Stir at Room Temperature B_add_reagent->B_react B_cascade Cascade Reaction Occurs: - Oxidative Dearomatization - Nucleophilic Addition - Cyclization - Aromatization B_react->B_cascade B_isolate Isolate & Purify Product B_react->B_isolate B_end End: 4-Acetoxyindole B_isolate->B_end

Caption: Workflow for Route B: Oxidative Cyclization.

Signaling Pathways & Reaction Mechanisms

While a detailed quantum mechanical analysis is beyond the scope of this guide, a simplified representation of the chemical transformations can aid in understanding the underlying principles.

cluster_A Route A: Nucleophilic Acyl Substitution cluster_B Route B: Oxidative Cascade A_n1 4-Hydroxyindole (Nucleophile) A_n4 Acetylation at Oxygen A_n1->A_n4 Attacks A_n2 Acetic Anhydride (Electrophile) A_n2->A_n4 A_n3 Pyridine (Base Catalyst) A_n3->A_n4 Activates A_n5 4-Acetoxyindole A_n4->A_n5 B_n1 2-Alkynylaniline B_n3 Dearomatized Intermediate B_n1->B_n3 B_n2 PhI(OAc)2 (Oxidant) B_n2->B_n3 Oxidizes B_n4 Intramolecular Cyclization B_n3->B_n4 Rearranges B_n5 4-Acetoxyindole B_n4->B_n5 Aromatizes

Caption: Simplified reaction pathways.

References

Spectroscopic Scrutiny: A Comparative Guide to Acetoxyindole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, the precise differentiation of isomeric compounds is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of acetoxyindole isomers, offering key data and experimental protocols to facilitate their unambiguous identification.

The positional isomerism of the acetoxy group on the indole ring significantly influences the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. This guide focuses on the comparative analysis of 4-acetoxyindole, 5-acetoxyindole, 6-acetoxyindole, and 7-acetoxyindole through a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the acetoxyindole isomers.

Table 1: ¹H and ¹³C NMR Spectral Data of Acetoxyindole Isomers
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Acetoxyindole 8.15 (br s, 1H, NH), 7.25 (t, J=8.0 Hz, 1H, H-6), 7.18 (dd, J=5.6, 2.8 Hz, 1H, H-2), 7.08 (d, J=8.0 Hz, 1H, H-7), 6.75 (d, J=7.6 Hz, 1H, H-5), 6.60 (t, J=2.4 Hz, 1H, H-3), 2.35 (s, 3H, CH₃)169.5 (C=O), 143.8 (C-4), 137.9 (C-7a), 125.2 (C-2), 122.9 (C-6), 115.3 (C-3a), 110.2 (C-7), 105.8 (C-5), 101.9 (C-3), 21.1 (CH₃)
5-Acetoxyindole Data not available in the search results.Data not available in the search results.
6-Acetoxyindole Data not available in the search results.Data not available in the search results.
7-Acetoxyindole Data not available in the search results.Data not available in the search results.

Note: NMR data is typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (TMS). The data for 5-, 6-, and 7-acetoxyindole were not available in the performed search.

Table 2: FTIR, UV-Vis, and Mass Spectrometry Data of Acetoxyindole Isomers
IsomerFTIR (cm⁻¹)UV-Vis (λmax, nm)Mass Spectrometry (m/z)
4-Acetoxyindole ~3400 (N-H stretch), ~1760 (C=O stretch, ester), ~1220 (C-O stretch, ester)Similar to 6-hydroxyindole, which has a ¹Lₐ band with peaks at 260 nm and 267 nm, and a more intense ¹Lₑ band.[1]Molecular Ion (M⁺): 175.06. Key Fragments: Data not available in the search results.
5-Acetoxyindole Data not available in the search results.Similar to 5-hydroxyindole, which shows two distinct absorption bands, the ¹Lₐ and ¹Lₑ transitions.[1]Data not available in the search results.
6-Acetoxyindole Data not available in the search results.Similar to 6-hydroxyindole, which has a ¹Lₐ band with peaks at 260 nm and 267 nm, and a more intense ¹Lₑ band.[1]Data not available in the search results.
7-Acetoxyindole Data not available in the search results.Data not available in the search results.Data not available in the search results.

Note: The FTIR data represents expected characteristic absorption bands. The UV-Vis data for 5- and 6-acetoxyindole is inferred from their hydroxyindole counterparts, as direct data was not found. Specific mass spectrometry fragmentation patterns for all isomers were not available in the search results but are expected to differ based on the position of the acetoxy group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the acetoxyindole isomer.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

  • Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube securely.

Instrument Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid acetoxyindole isomer directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Absorbance or Transmittance.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the acetoxyindole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Use a quartz cuvette with a 1 cm path length.

  • Fill the cuvette with the solvent to be used as a blank and record the baseline.

  • Rinse the cuvette with the sample solution before filling it for measurement.

Instrument Parameters:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Data Interval: 1 nm.

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

  • Dissolve a small amount of the acetoxyindole isomer in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrument Parameters (Typical for EI-MS):

  • Ionization Energy: 70 eV.[4]

  • Mass Range: m/z 40-400.

  • Source Temperature: 200-250 °C.

  • Scan Rate: 1 scan/second.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of acetoxyindole isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Acetoxyindole Isomer Dissolve Dissolve in Appropriate Solvent Sample->Dissolve FTIR FTIR Spectroscopy (ATR) Sample->FTIR MS Mass Spectrometry (EI-MS) Sample->MS Filter Filter (for NMR/UV-Vis) Dissolve->Filter NMR NMR Spectroscopy (¹H & ¹³C) Filter->NMR UVVis UV-Vis Spectroscopy Filter->UVVis Structure Structural Elucidation & Isomer Differentiation NMR->Structure FTIR->Structure UVVis->Structure MS->Structure

General workflow for spectroscopic analysis.

Conclusion

References

A Comparative Analysis of the Biological Activities of Acetoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various acetoxyindole derivatives, supported by experimental data. This document summarizes key findings on their anticancer and anti-inflammatory properties, offering insights into their therapeutic potential.

The indole nucleus is a prominent scaffold in numerous biologically active compounds, and its derivatives have shown significant promise in medicinal chemistry.[1][2][3] Among these, acetoxyindole derivatives have emerged as a noteworthy class, demonstrating a range of biological activities, particularly in the realms of oncology and inflammation. This guide synthesizes findings from multiple studies to present a comparative overview of their efficacy and mechanisms of action.

Anticancer Activity

Several studies have highlighted the potential of acetoxyindole derivatives as anticancer agents, with activities observed against various cancer cell lines. The antiproliferative effects are often attributed to the modulation of key signaling pathways involved in cell growth and apoptosis.

A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives has been synthesized and evaluated for their anticancer properties. One of the most potent compounds from this series, 10b , exhibited significant activity against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cells.[4] The mechanism of action for compound 10b was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially through the modulation of the EGFR and p53-MDM2 pathways.[4]

Another study focused on indole-aryl amide derivatives and identified compound 5 as a promising candidate with noteworthy selectivity towards HT29 (colon adenocarcinoma) cells.[5] This compound was shown to induce cell cycle arrest in the G1 phase and promote apoptosis.[5]

Furthermore, sclareolide-indole conjugates have been synthesized, and selected compounds demonstrated robust induction of apoptosis in MV4-11 (acute myeloid leukemia) cancer cells.[6]

The following table summarizes the in vitro anticancer activity of selected acetoxyindole and related indole derivatives.

CompoundCell LineIC50 (µM)Reference
10b (2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative)A5490.012[4]
K5620.010[4]
Gefitinib (Reference)A5490.984[4]
5-Fluorouracil (Reference)K56212.25[4]
Compound 5 (indole-aryl amide derivative)HT292.61[5]
PC30.39[5]
Jurkat J60.37[5]

Anti-inflammatory Activity

Acetoxyindole derivatives have also been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. A series of N-substituted indole derivatives, designed as indomethacin analogs, were synthesized and evaluated for their COX-1/COX-2 inhibitory activity.[7]

Compounds containing SO2Me or SO2NH2 groups, which are pharmacophores for COX-2 selectivity, exhibited the most promising anti-inflammatory and selective activities.[7] The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema test.[7]

The table below presents the in vitro COX inhibitory activity of these indole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
13a 8.50.1270.83[7]
13b 9.20.1561.33[7]
13d 7.90.1079.00[7]
13e 8.80.1367.69[7]
Indomethacin (Reference)0.250.420.60[7]
Celecoxib (Reference)>1000.09>1000[7]

Experimental Protocols

Synthesis of 4-Acetoxyindole

A general procedure for the synthesis of 4-acetoxyindole involves the acetylation of 4-hydroxyindole.[8]

  • 4-hydroxyindole is dissolved in dichloromethane (DCM) under a nitrogen atmosphere and cooled to 0-5°C.[8]

  • Pyridine is added dropwise, followed by the dropwise addition of acetic anhydride at the same temperature.[8]

  • The reaction mixture is warmed to 20-25°C and stirred for several hours.[8]

  • The reaction is then washed sequentially with aqueous citric acid and saturated sodium bicarbonate solution.[8]

  • The organic layer is dried, concentrated, and the product is precipitated with heptane, filtered, and dried under vacuum.[8]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

The in vivo anti-inflammatory activity is evaluated using the carrageenan-induced rat paw edema model.[7]

  • Rats are divided into groups, including a control group, a reference drug group (e.g., indomethacin), and test compound groups.[7]

  • The test compounds or reference drug are administered orally at a specific dose.[7]

  • After a set time (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.[7]

  • The paw thickness is measured at different time intervals (e.g., 1, 3, and 6 hours) after the carrageenan injection using a plethysmometer.[7]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms

The biological effects of acetoxyindole derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathway

In the context of cancer, some indole derivatives have been shown to modulate the EGFR and p53-MDM2 signaling pathways, leading to cell cycle arrest and apoptosis.[4]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Signaling_Cascade Downstream Signaling Cascade EGFR->Signaling_Cascade MDM2 MDM2 Signaling_Cascade->MDM2 Activation p53 p53 MDM2->p53 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Induction Apoptosis Apoptosis p53->Apoptosis Induction Acetoxyindole_Derivative Acetoxyindole Derivative (e.g., 10b) Acetoxyindole_Derivative->EGFR Inhibition Acetoxyindole_Derivative->MDM2 Inhibition

Caption: Putative anticancer signaling pathway of an acetoxyindole derivative.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of certain indole derivatives are primarily due to the inhibition of COX enzymes, which are key to the synthesis of prostaglandins involved in inflammation.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Acetoxyindole_Derivative Acetoxyindole Derivative Acetoxyindole_Derivative->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by an acetoxyindole derivative.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo experiments.

experimental_workflow Compound_Synthesis Compound Synthesis (Acetoxyindole Derivatives) In_Vitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for anticancer drug discovery.

References

A Comparative Guide to the Synthetic Methods of Acetoxyindoles

Author: BenchChem Technical Support Team. Date: November 2025

The acetoxyindole scaffold is a crucial structural motif found in numerous biologically active molecules and serves as a versatile intermediate in organic synthesis.[1][2] Its preparation has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative overview of the most prominent methods for synthesizing acetoxyindoles, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Direct Transition Metal-Catalyzed C-H Acetoxylation

Direct C-H functionalization represents an atom-economical and increasingly popular approach for the synthesis of acetoxyindoles. This strategy avoids the pre-functionalization of starting materials, often relying on transition metal catalysts to achieve regioselective acetoxylation directly on the indole or indoline core. Palladium and copper are the most commonly employed catalysts for this transformation.

Palladium-catalyzed methods have shown significant utility, particularly for the C-3 acetoxylation of indole-2-carboxylates and the directed C-7 acetoxylation of indolines.[3][4][5] In the latter, an N-acyl directing group is used to guide the catalyst to the C-7 position, enabling high regioselectivity.[5][6] Copper catalysis has also been explored, though in some cases, it can lead to a mixture of products, including both acetoxylated and iodinated indoles when using PhI(OAc)₂ as the terminal oxidant.[7]

Quantitative Data: Comparison of C-H Acetoxylation Methods
CatalystOxidantSubstratePosition AcetoxylatedYield (%)
Pd(OAc)₂PhI(OAc)₂Indole-2-carboxylatesC-3Up to 95%[3][4]
PtCl₂PhI(OAc)₂Indole-2-carboxylatesC-3Up to 88%[3][4]
Pd(OAc)₂PhI(OAc)₂N-AcylindolinesC-760-80%[5]
Cu(OAc)₂PhI(OAc)₂1H-IndoleC-3Mixture with 3-iodoindole[7]
Experimental Protocol: Palladium-Catalyzed C7-Acetoxylation of N-Cinnamoylindoline[5]
  • To a solution of N-cinnamoylindoline (1.00 mmol, 1 equiv) in acetic acid (21.9 mL) is added palladium acetate (34 mg, 150 µmol, 0.15 equiv) and diacetoxyiodobenzene (805 mg, 2.50 mmol, 2.50 equiv).

  • Acetic anhydride (2.19 mL) is added to the mixture at 23 °C.

  • The reaction vessel is sparged with dioxygen for 10 minutes and then sealed.

  • The mixture is heated to 100 °C for 7 hours.

  • After cooling to 23 °C, the reaction is diluted with ethyl acetate (15 mL).

  • A saturated aqueous solution of sodium carbonate (30 mL) is carefully added to quench the reaction.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the C7-acetoxylated product.

Visualization: Palladium-Catalyzed C-H Acetoxylation Workflow

G cluster_workflow General Workflow for Pd-Catalyzed C-H Acetoxylation Indoline N-Acyl Indoline (Starting Material) Reaction Heating (e.g., 100 °C) under O₂ atmosphere Indoline->Reaction Reagents Pd(OAc)₂ (Catalyst) PhI(OAc)₂ (Oxidant) AcOH/Ac₂O (Solvent) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product C7-Acetoxyindoline (Final Product) Purification->Product

Caption: General workflow for directed C-H acetoxylation of indolines.

Method 2: Acetoxylation of Pre-functionalized Indoles

A classic and highly efficient method for preparing acetoxyindoles involves the direct acylation of hydroxyindole precursors. This approach is straightforward and often provides high yields, contingent on the availability of the corresponding hydroxyindole starting material. The reaction typically employs acetic anhydride as the acetyl source in the presence of a base, such as pyridine, to facilitate the esterification.

Quantitative Data: Synthesis from Hydroxyindoles
Starting MaterialAcylating AgentBase / SolventYield (%)Reference
4-HydroxyindoleAcetic anhydridePyridine / DCM99.2%[8]
5-HydroxyindoleAcetic anhydridePyridine / DMAP90%[9]
Experimental Protocol: Synthesis of 4-Acetoxyindole from 4-Hydroxyindole[8]
  • 4-Hydroxyindole (1 eq., limiting reagent) is charged to a reaction vessel under a nitrogen atmosphere, followed by dichloromethane (DCM, 6 volumes).

  • The mixture is cooled to 0-5 °C.

  • Pyridine (1.2 eq.) is added dropwise while maintaining the temperature at 0-5 °C.

  • Acetic anhydride (1.1 eq.) is then added dropwise at 0-5 °C.

  • The reaction is allowed to warm to 20-25 °C and stirred for 3 hours.

  • Upon completion, the reaction mixture is washed sequentially with 20% aqueous citric acid solution (3 x 3 volumes) and saturated aqueous sodium bicarbonate solution (3 volumes).

  • The organic (DCM) layer is dried over magnesium sulfate, filtered, and concentrated.

  • Heptane (6 volumes) is added, and the remaining DCM is removed by distillation to precipitate the product.

  • The solid is collected by filtration, washed with heptane, and dried under vacuum at 60 °C to yield 4-acetoxyindole.

Method 3: Annulation Strategy from 2-Alkynylanilines

A novel and facile approach to 4-acetoxyindoles involves a cascade reaction starting from readily available 2-alkynylanilines.[1][10] This method utilizes (diacetoxyiodo)benzene, PhI(OAc)₂, as a mediator to trigger an oxidative dearomatization of the aniline. This is followed by a cascade of nucleophilic addition, cyclization, and re-aromatization to furnish the 4-acetoxyindole core. A key advantage of this method is its tolerance for a wide range of functional groups.[10]

Quantitative Data: Synthesis of 4-Acetoxyindoles from 2-Alkynylanilines
Aniline SubstituentAlkyne SubstituentYield (%)
4-MePhenyl85%
5-FPhenyl72%
4-ClPhenyl81%
H4-MeO-Ph78%
HCyclohexyl65%
(Data derived from examples in the literature[1][10])

Visualization: Cascade Synthesis of 4-Acetoxyindoles

G cluster_workflow Cascade Synthesis of 4-Acetoxyindoles Start 2-Alkynylaniline Step1 Oxidative Dearomatization Start->Step1 Reagent PhI(OAc)₂ Reagent->Step1 Step2 Nucleophilic Addition & Cyclization Step1->Step2 Cascade Step3 Aromatization Step2->Step3 Product 4-Acetoxyindole Step3->Product

Caption: Reaction cascade for 4-acetoxyindole synthesis from alkynylanilines.

Method 4: One-Pot Synthesis of N-Acyloxyindoles

The synthesis of N-acyloxyindoles, a distinct class of indole derivatives, can be achieved through an elegant one-pot, four-step sequence.[11] This process starts from a nitro ketoester substrate and proceeds through reduction, intramolecular addition, nucleophilic 1,5-addition, and a final acylation step to yield the desired 1-acyloxyindoles. Tin(II) chloride (SnCl₂) is typically used for the initial reduction, and a strong non-nucleophilic base like DBU facilitates the subsequent steps before the final acylation with an acyl chloride or anhydride.

Quantitative Data: One-Pot Synthesis of 1-Acyloxyindoles
Nucleophile (R¹-OH)Acylating Agent (R²COCl)Yield (%)
MethanolBenzoyl chloride35%
EthanolBenzoyl chloride34%
MethanolPivaloyl chloride33%
EthanolAcetic anhydride24%
IsopropanolHexanoyl chloride30%
(Data derived from examples in the literature[11])
Experimental Protocol: General One-Pot Synthesis of 1-Acyloxyindoles[11]
  • A mixture of SnCl₂·2H₂O and 4Å molecular sieves in DME is stirred for 30 minutes at room temperature.

  • The alcohol nucleophile (e.g., methanol) and the nitro ketoester substrate (1 eq.) are added, and the mixture is stirred at 40 °C for 1.5–3 hours until the starting material is consumed (monitored by TLC).

  • The reaction is cooled, and DBU (14.0 eq.) is added slowly with vigorous stirring. The mixture is stirred for 30 minutes at room temperature.

  • The reaction is cooled in an ice bath, and the acylating agent (e.g., benzoyl chloride) is added.

  • The mixture is stirred at room temperature for 1.5–4 hours until the reaction is complete.

  • The reaction is diluted with CH₂Cl₂ and washed with water, saturated aqueous ammonium chloride, sodium bicarbonate, and brine.

  • The organic layer is dried, concentrated, and purified by chromatography to afford the 1-acyloxyindole product.

Visualization: One-Pot Synthesis of 1-Acyloxyindoles

G cluster_workflow One-Pot, Four-Step Synthesis of 1-Acyloxyindoles Start Nitro Ketoester Step1 1. Reduction (SnCl₂) 2. Intramolecular Addition Start->Step1 Intermediate 1-Hydroxyindole Intermediate Step1->Intermediate Step2 3. Nucleophilic Addition (R-OH, DBU) Intermediate->Step2 Step3 4. Acylation (Acyl Chloride) Step2->Step3 Product 1-Acyloxyindole Step3->Product

Caption: Logical flow of the one-pot synthesis of 1-acyloxyindoles.

Conclusion

The synthesis of acetoxyindoles can be accomplished through several distinct and effective strategies.

  • Direct C-H acetoxylation is a modern and powerful tool, particularly when high regioselectivity can be achieved through directing groups, though it may require screening of catalysts and conditions.

  • Acetoxylation of hydroxyindoles remains a highly reliable and high-yielding method, provided the precursor is readily accessible.

  • Annulation and cascade reactions from acyclic precursors offer innovative entries into specific isomers, such as 4-acetoxyindoles, that may be difficult to access otherwise.

  • Finally, multi-step, one-pot syntheses provide an efficient route to more complex derivatives like N-acyloxyindoles.

The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the tolerance for specific reagents and catalysts. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic campaigns.

References

A Comparative Guide to Acetoxyindoles as Precursors in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of efficient and successful drug synthesis. Among the myriad of heterocyclic scaffolds, the indole nucleus is a privileged structure present in a vast array of pharmaceuticals. Acetoxyindoles, as stable and versatile precursors to reactive hydroxyindoles, offer a valuable toolkit for medicinal chemists. This guide provides a comparative analysis of different positional isomers of acetoxyindole, focusing on their impact on the synthesis of bioactive molecules. While direct, side-by-side comparative studies for a single drug target are scarce in the literature, this guide extrapolates from known synthetic routes and fundamental principles of indole reactivity to offer insights into the strategic advantages and challenges associated with each isomer.

Comparative Reactivity and Synthetic Utility of Acetoxyindole Isomers

The position of the acetoxy group on the indole ring significantly influences the electron density distribution and, consequently, the regioselectivity of subsequent chemical transformations. The acetoxy group is an electron-donating group through resonance, activating the ring towards electrophilic substitution. However, its positional impact, combined with the inherent reactivity of the indole nucleus, dictates the feasibility and outcome of synthetic steps.

The most common and critical reaction for building drug-like molecules from indole precursors is electrophilic substitution at the C3 position (e.g., Vilsmeier-Haack reaction, Mannich reaction, Friedel-Crafts acylation) to introduce a side chain. The relative reactivity of the acetoxyindole isomers in such reactions is a key consideration.

Table 1: Comparative Overview of Acetoxyindole Isomers in Drug Synthesis

IsomerKey Features in Drug SynthesisPotential AdvantagesPotential ChallengesRepresentative Drug Classes
4-Acetoxyindole Precursor to 4-hydroxyindoles, such as psilocin. The acetoxy group at C4 strongly activates the C3 position for electrophilic substitution.Often leads to high yields in C3 functionalization. Well-established routes for psychedelic tryptamines.Steric hindrance from the peri-position (C5) can influence certain reactions.Serotonin 5-HT2A receptor agonists (e.g., Psilacetin).
5-Acetoxyindole Precursor to 5-hydroxyindoles, including serotonin and melatonin. The C5 substituent has a moderate activating effect on the C3 position.Versatile precursor for a wide range of serotonergic and melatonergic drugs. Commercially available and widely used.Electrophilic substitution can sometimes lead to mixtures of C2 and C3 substituted products depending on reaction conditions.Selective Serotonin Reuptake Inhibitors (SSRIs), Melatonin receptor agonists.
6-Acetoxyindole Precursor to 6-hydroxyindoles. The C6 substituent has a less pronounced activating effect on the C3 position compared to C4 and C5.Offers a different substitution pattern for exploring structure-activity relationships (SAR).May require harsher reaction conditions or more specialized catalysts for efficient C3 functionalization. This is analogous to challenges seen with 6-nitroindole in some syntheses.[1]Indole-based enzyme inhibitors, anti-cancer agents.
7-Acetoxyindole Precursor to 7-hydroxyindoles. The C7 position is adjacent to the indole nitrogen, which can influence reactivity through inductive and steric effects.Provides access to unique regioisomers for novel drug discovery.Potential for N-substitution or complex reaction pathways due to the proximity of the nitrogen and the C7 substituent.Niche applications in specialized drug scaffolds.

Experimental Protocols: A Representative Synthesis

General Procedure for Vilsmeier-Haack Formylation of Acetoxyindoles

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C3 position of indoles, a crucial step in the synthesis of many tryptamines.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (1.2 equivalents) is added to anhydrous N,N-dimethylformamide (DMF) (3-5 volumes) at 0 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Acetoxyindole: A solution of the respective acetoxyindole (1.0 equivalent) in anhydrous DMF (2-3 volumes) is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding 3-formyl-acetoxyindole.

Note: The reactivity and yield of this reaction are expected to vary depending on the acetoxyindole isomer used, with 4-acetoxyindole generally providing higher yields at the C3 position due to stronger electronic activation.

Mandatory Visualizations

Logical Relationship of Acetoxyindole Isomers to Drug Classes

G Positional Isomerism of Acetoxyindole in Drug Synthesis cluster_precursors Acetoxyindole Precursors cluster_drugs Representative Drug Classes 4-Acetoxyindole 4-Acetoxyindole Serotonin 5-HT2A Agonists Serotonin 5-HT2A Agonists 4-Acetoxyindole->Serotonin 5-HT2A Agonists 5-Acetoxyindole 5-Acetoxyindole Serotonergic & Melatonergic Agents Serotonergic & Melatonergic Agents 5-Acetoxyindole->Serotonergic & Melatonergic Agents 6-Acetoxyindole 6-Acetoxyindole Enzyme Inhibitors Enzyme Inhibitors 6-Acetoxyindole->Enzyme Inhibitors 7-Acetoxyindole 7-Acetoxyindole Novel Scaffolds Novel Scaffolds 7-Acetoxyindole->Novel Scaffolds

Caption: Relationship between acetoxyindole isomers and drug classes.

Experimental Workflow for Tryptamine Synthesis from Acetoxyindoles

G General Synthetic Workflow for Tryptamine Derivatives start Acetoxyindole Isomer (4-, 5-, 6-, or 7-) step1 C3-Formylation (e.g., Vilsmeier-Haack) start->step1 intermediate1 3-Formyl-acetoxyindole step1->intermediate1 step2 Henry Reaction (with Nitromethane) intermediate1->step2 intermediate2 3-(2-Nitrovinyl)-acetoxyindole step2->intermediate2 step3 Reduction (e.g., LiAlH4) intermediate2->step3 intermediate3 Acetoxy-tryptamine step3->intermediate3 step4 Hydrolysis (Base or Acid) intermediate3->step4 final_product Hydroxy-tryptamine (Bioactive Core) step4->final_product

Caption: Synthetic workflow for tryptamine derivatives from acetoxyindoles.

Signaling Pathway of a Representative Drug Target: Serotonin 5-HT2A Receptor

G Simplified 5-HT2A Receptor Signaling Pathway agonist Serotonin Agonist (e.g., from 4-Acetoxyindole) receptor 5-HT2A Receptor (GPCR) agonist->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: Signaling pathway of the serotonin 5-HT2A receptor.

References

validation of 4-acetoxyindole's role in inhibiting lactate dehydrogenase isoform A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no direct evidence to support the role of 4-acetoxyindole as an inhibitor of lactate dehydrogenase isoform A (LDHA). While the field of oncology is actively exploring LDHA inhibitors as a therapeutic strategy to target the metabolic hallmark of cancer known as the Warburg effect, 4-acetoxyindole has not been identified as a compound with this specific biological activity in published research.[1][2][3][4][5] This guide, therefore, serves to clarify the current scientific landscape and present a comparative overview of established LDHA inhibitors, providing a framework for researchers and drug development professionals to evaluate potential therapeutic candidates.

Lactate dehydrogenase A is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[6] In many cancer cells, this pathway is upregulated to support rapid proliferation, making LDHA an attractive target for therapeutic intervention.[2][5][6] Inhibition of LDHA can disrupt cancer cell metabolism, leading to reduced cell growth and, in some cases, cell death.[6]

Established Inhibitors of Lactate Dehydrogenase A

Numerous small molecules have been identified and characterized as inhibitors of LDHA. These compounds typically act by competing with the enzyme's substrate (pyruvate) or its cofactor (NADH). Below is a comparison of some well-documented LDHA inhibitors.

InhibitorMechanism of ActionReported IC50/KiKey Experimental Findings
FX11 NADH-competitive inhibitorKi of 8 µM[7]Reduces ATP levels, induces oxidative stress and cell death.[7] Shows antitumor activity in lymphoma and pancreatic cancer xenografts.[7]
Galloflavin Potent LDH inhibitorKis for pyruvate are 5.46 µM (LDH-A) and 15.06 µM (LDH-B)[7]Hinders the proliferation of cancer cells by blocking glycolysis and ATP production.[7]
Oxamate Pyruvate-competitive inhibitorVaries by cell lineDecreases glucose consumption, lactate production, and ATP levels in cervical cancer cells.[6]
GSK2837808A Potent and selective LDHA inhibitorIC50s of 2.6 nM for hLDHA and 43 nM for hLDHB[7]Demonstrates high selectivity for LDHA over LDHB.
N-hydroxyindole (NHI)-based inhibitors Dual competitive inhibitors (substrate and cofactor)Varies by derivativeExhibit potent and selective inhibition against hLDH5 (LDHA).[4]

Experimental Protocols for Assessing LDHA Inhibition

The validation of a compound's inhibitory effect on LDHA typically involves a series of biochemical and cell-based assays.

Enzymatic Assay for LDHA Activity

A common method to determine the inhibitory potential of a compound on LDHA is to measure the rate of NADH oxidation.

Principle: LDHA catalyzes the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at a wavelength of 340 nm.

General Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., HEPES-K+ at pH 7.2), NADH, and pyruvate.[8]

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding purified LDHA enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[8]

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.

Cell-Based Assays

To assess the effect of an inhibitor on cellular metabolism and viability, a variety of in vitro assays are employed.

  • Lactate Production Assay: Measures the amount of lactate secreted by cells into the culture medium. A decrease in lactate production in the presence of the inhibitor suggests target engagement.

  • Extracellular Acidification Rate (ECAR) Assay: ECAR is an indicator of the rate of glycolysis. A decrease in ECAR upon treatment with the inhibitor points to a reduction in glycolytic flux.

  • Cell Viability and Proliferation Assays (e.g., MTT, BrdU): These assays determine the effect of the inhibitor on cancer cell growth and survival. A reduction in cell viability or proliferation indicates a potential anti-cancer effect.[6]

  • Apoptosis Assays (e.g., Annexin V staining): These assays are used to determine if the inhibitor induces programmed cell death in cancer cells.

Signaling Pathways and Experimental Workflows

The inhibition of LDHA has downstream effects on various cellular signaling pathways. The following diagrams illustrate the central role of LDHA in cancer metabolism and a typical workflow for inhibitor validation.

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Lactate Lactate Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate->Warburg_Effect LDHA->Lactate NAD+ NADH

Caption: The central role of LDHA in the Warburg effect, converting pyruvate to lactate.

Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Enzymatic_Assay Enzymatic Assay (IC50 Determination) Cell_Based_Assays Cell-Based Assays (Lactate, ECAR, Viability) Enzymatic_Assay->Cell_Based_Assays Lead_Identification Lead Identification Cell_Based_Assays->Lead_Identification Xenograft_Models Xenograft Models Compound_Screening Compound Screening Compound_Screening->Enzymatic_Assay Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Xenograft_Models

Caption: A typical workflow for the validation of an LDHA inhibitor.

Conclusion

While the initial premise of validating 4-acetoxyindole as an LDHA inhibitor could not be substantiated due to a lack of supporting scientific evidence, this guide provides a comprehensive overview of the established landscape of LDHA inhibition for cancer therapy. The provided data on known inhibitors, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers and professionals in the field of drug discovery and development. Future research may uncover novel scaffolds and mechanisms for LDHA inhibition, and the methodologies outlined here will be crucial for their validation. Researchers interested in pursuing LDHA inhibitors are encouraged to focus on compounds with documented activity and to utilize the described experimental approaches for rigorous validation.

References

Safety Operating Guide

Personal protective equipment for handling 1-Acetoxyindole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Acetoxyindole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, potentially causing skin, eye, and respiratory irritation. Strict adherence to recommended PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for this compound

Protection TypeRecommended PPE SpecificationPurpose
Eye and Face Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles.
Hand Nitrile gloves (minimum 4 mil thickness).[2]Provides a barrier against skin contact. Double gloving is recommended for extended handling.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required with adequate ventilation. A NIOSH-approved respirator with an organic vapor cartridge is recommended if dust or aerosols may be generated or if ventilation is inadequate.[1]Prevents inhalation of airborne particles.

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize the risk of exposure and accidents. All operations involving this compound should be performed in a designated area.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh this compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve/use in experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure you are wearing the appropriate PPE as specified in Table 1.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Use caution to avoid generating dust.

    • Keep all containers of this compound tightly sealed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Protect from light.

    • For long-term storage, refrigeration is often recommended; consult the supplier's specific instructions.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid and Emergency Response

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For a large spill, evacuate the area and contact emergency services.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Disposal Logical Relationship

cluster_waste_gen Waste Generation cluster_waste_prep Waste Preparation cluster_disposal Final Disposal waste_solid Solid Waste (contaminated gloves, wipes) prep_solid Place in a labeled, sealed bag waste_solid->prep_solid waste_liquid Liquid Waste (reaction mixtures, solvents) prep_liquid Collect in a labeled, sealed, compatible container waste_liquid->prep_liquid waste_container Empty this compound Container prep_container Triple rinse with a suitable solvent waste_container->prep_container disp_pickup Arrange for hazardous waste pickup by authorized personnel prep_solid->disp_pickup prep_liquid->disp_pickup disp_rinsate Collect rinsate as hazardous liquid waste prep_container->disp_rinsate disp_rinsate->prep_liquid

Caption: Logical flow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, and weighing papers, in a designated, sealed plastic bag or container labeled "Hazardous Waste."

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.

  • Container Decontamination:

    • Triple rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.

    • Once decontaminated, deface the original label on the container before disposal as non-hazardous waste, or as per institutional guidelines.

  • Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

    • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the collection of all hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetoxyindole
Reactant of Route 2
1-Acetoxyindole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.